Ethyl 4-Cyanocinnamate
Description
BenchChem offers high-quality Ethyl 4-Cyanocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Cyanocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-99-6 | |
| Record name | Ethyl 4-Cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility & Purification of Ethyl 4-Cyanocinnamate
Executive Summary
Ethyl 4-Cyanocinnamate (E4CC) is a functionalized cinnamic acid derivative widely utilized as a building block in organic synthesis, optoelectronic materials (liquid crystals), and pharmaceutical intermediates.[1] Its physicochemical behavior is governed by the interplay between its lipophilic ethyl ester tail, the aromatic core, and the highly polar, electron-withdrawing cyano group.
This guide provides a technical analysis of its solubility profile, offering researchers a rational basis for solvent selection in synthesis, purification (recrystallization), and formulation.
Physicochemical Profile & Solubility Mechanism[2][3][4][5]
To predict and manipulate the solubility of E4CC, one must understand its molecular architecture. The molecule exhibits a "push-pull" electronic system, though the cyano and ester groups are both electron-withdrawing, creating a specific dipole moment that dictates solvent compatibility.
| Feature | Chemical Implication | Solubility Impact |
| Aromatic Core | Promotes solubility in aromatic solvents (Toluene, Benzene). | |
| Ethyl Ester | Lipophilic tail | Provides compatibility with moderately polar organic solvents (EtOAc, DCM). |
| Cyano Group | High polarity / Dipole moment | Increases affinity for polar aprotic solvents (DMSO, DMF, MeCN). |
| Crystal Lattice | MP: ~68–72°C (Solid) | Requires energy (heat) to break lattice forces in protic solvents like Ethanol. |
The "Like Dissolves Like" Hierarchy
-
High Solubility (Solvents of Choice for Dissolution): Chlorinated solvents (DCM, Chloroform) and Polar Aprotic solvents (DMSO, DMF).
-
Temperature-Dependent Solubility (Recrystallization Candidates): Alcohols (Ethanol, Isopropanol) and Esters (Ethyl Acetate).
-
Anti-Solvents (Precipitants): Aliphatic hydrocarbons (Hexane, Heptane, Pentane) and Water.
Experimental Solubility Data & Solvent Selection
While specific gravimetric solubility data (mg/mL) varies by crystal polymorph and purity, the following consensus profile is derived from synthetic workups and Knoevenagel condensation isolation protocols.
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Application Note |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and loading onto silica columns. |
| Chlorinated | Chloroform ( | High | Excellent for NMR analysis and liquid-phase reactions. |
| Polar Aprotic | DMSO / DMF | Very High | Used for nucleophilic substitution reactions; difficult to remove. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good general solvent; often used in mixtures with Hexane for TLC ( |
| Alcohols | Ethanol (EtOH) | Low (Cold) / High (Hot) | Primary choice for recrystallization. |
| Hydrocarbons | Hexane / Heptane | Insoluble / Trace | Used as an anti-solvent to crash out the product. |
| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |
Purification Protocol: Recrystallization
Objective: Isolate high-purity (>99%) Ethyl 4-Cyanocinnamate from crude reaction mixtures (typically containing unreacted aldehyde or catalyst).
The Logic: E4CC exhibits a steep solubility curve in Ethanol. It is highly soluble at boiling point (78°C) but crystallizes effectively upon cooling, rejecting impurities into the supernatant.
Workflow Diagram (DOT)
Figure 1: Decision logic for the recrystallization of Ethyl 4-Cyanocinnamate using the Ethanol solvent system.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL per gram of solid).
-
Heating: Heat the mixture on a stir plate to reflux (~78°C). If the solid does not dissolve completely, add ethanol in small aliquots (1-2 mL) until a clear solution is obtained.
-
Expert Tip: If the solution remains cloudy but no large particles are visible, do not add infinite solvent. The cloudiness may be inorganic salts (insoluble in EtOH). Perform a hot filtration .[2]
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary). Rapid cooling traps impurities. Once at RT, place in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with a small volume of ice-cold ethanol.
-
Drying: Dry under vacuum or in a desiccator. E4CC has a melting point of ~68-72°C; do not oven dry above 50°C.
Protocol: Quantitative Solubility Determination
Objective: To determine the exact saturation limit (
Method: Saturation Shake-Flask Method followed by Gravimetric or HPLC Analysis.
Experimental Workflow
-
Preparation: Add excess Ethyl 4-Cyanocinnamate solid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours.
-
Visual Check: Ensure solid is still present. If all solid dissolves, the solution is not saturated; add more solid.
-
-
Separation: Centrifuge the mixture or filter through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification (Gravimetric):
-
Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed tared vial.
-
Evaporate the solvent (using a rotovap or nitrogen stream).
-
Weigh the residue.[3]
-
Calculation:
.
-
Applications & Implications
Understanding the solubility of E4CC is critical for:
-
Knoevenagel Condensation Workup: Synthesis often uses ethanol as a solvent. Knowing that E4CC precipitates from cold ethanol allows for "one-pot" synthesis and purification—simply cooling the reaction mixture yields the product.
-
Liquid Crystal Formulation: E4CC derivatives are often used in mesogenic mixtures. High solubility in chlorinated solvents aids in casting thin films or blending with other liquid crystal monomers.
-
Green Chemistry: The ability to recrystallize from Ethanol (a Class 3 solvent) rather than using column chromatography (requiring large volumes of Hexane/EtOAc) makes E4CC synthesis scalable and environmentally benign.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applications. BenchChem. Link
-
Tokyo Chemical Industry (TCI). (2024). Ethyl (E)-4-Cyanocinnamate Product Specifications & MSDS. TCI Chemicals. Link
-
Organic Syntheses. (1941). Ethyl (1-phenylethylidene)cyanoacetate and related Cinnamate Derivatives. Org. Synth. Coll. Vol. 4, 662. Link
-
Taylor & Francis. (2006). Solvent‐Free Synthesis of Ethyl α‐Cyanocinnamate in the Presence of CaO. Synthetic Communications. Link
-
National Institutes of Health (NIH). (2025). Ethyl 4-cyanopentanoate and Cinnamate Derivatives - PubChem Compound Summary. PubChem.[5] Link
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Introduction: The Strategic Importance of Ethyl 4-Cyanocinnamate
An In-Depth Technical Guide to the Synthesis Precursors for Ethyl 4-Cyanocinnamate
This guide provides a comprehensive technical overview of the primary synthetic precursors and methodologies for the production of Ethyl 4-Cyanocinnamate, a key intermediate in the synthesis of pharmaceuticals and advanced organic materials.[1] Designed for researchers, chemists, and professionals in drug development, this document elucidates the causality behind synthetic choices, offering field-proven insights into optimizing reaction pathways.
Ethyl 4-Cyanocinnamate is a versatile α,β-unsaturated ester containing both nitrile and ester functionalities. This unique electronic and structural profile makes it a valuable building block for more complex molecular architectures.[1] Its synthesis is a critical step in various research and development pipelines. The selection of an appropriate synthetic strategy is paramount and is dictated by factors such as precursor availability, cost, desired yield, scalability, and environmental impact. This guide focuses on the most prevalent and efficient methods for its synthesis, with a core emphasis on the Knoevenagel condensation, supplemented by analyses of the Wittig and Heck reactions.
The Knoevenagel Condensation: A Cornerstone of Cinnamate Synthesis
The Knoevenagel condensation is the most widely employed and efficient method for synthesizing Ethyl 4-Cyanocinnamate.[2][3] It is a nucleophilic addition reaction involving a carbonyl compound and an active methylene compound, catalyzed by a base.[3]
Core Precursors for Knoevenagel Condensation
The success of this synthesis hinges on two key precursors:
-
4-Cyanobenzaldehyde: This aromatic aldehyde serves as the electrophilic component. The electron-withdrawing nature of the para-substituted cyano group (-CN) activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]
-
Ethyl Cyanoacetate: This molecule is the nucleophilic component, categorized as an "active methylene compound."[5][6] The methylene protons (-CH2-) are rendered acidic (pKa ≈ 9 in DMSO) due to the powerful electron-withdrawing effects of the adjacent nitrile and ester groups. This acidity allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is the key nucleophile in the reaction.[5]
Mechanistic Pathway of the Knoevenagel Condensation
The reaction proceeds through a well-established, base-catalyzed mechanism. The causality of each step is critical for understanding reaction control and optimization.
-
Deprotonation: A base (B:) removes an acidic proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This is the rate-determining step and the reason a base is essential.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (BH+), yielding an aldol-type addition product.
-
Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable, conjugated α,β-unsaturated product, Ethyl 4-Cyanocinnamate.
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Causality of Catalyst and Condition Selection
The choice of catalyst and reaction conditions directly influences reaction rate, yield, and purity. While classic protocols often use pyridine with a catalytic amount of piperidine, modern methods prioritize efficiency and sustainability.[7]
| Catalyst System | Solvent | Temp. (°C) | Time | Typical Yield | Rationale & Insights |
| Piperidine/Pyridine | Pyridine | Reflux | 1.5 - 3 h | Good | The classic method; piperidine is the active base, while pyridine acts as a solvent and weaker base. Pyridine's toxicity is a major drawback.[7] |
| Calcium Oxide (CaO) | Solvent-free | Room Temp. | < 30 min | ~85-95% | An environmentally benign, solid-state reaction performed by grinding. CaO acts as both a solid base and a dehydrating agent, driving the reaction to completion.[2] |
| g-C3N4 / PTC | Toluene | Room Temp. | ~30 min | >99% | A heterogeneous, metal-free catalyst (graphitic carbon nitride) combined with a phase-transfer catalyst (PTC) like 18-Crown-6. The PTC facilitates the deprotonation step, leading to extremely high yields and short reaction times.[8][9] |
| Ionic Liquids (DILs) | Dicationic IL | 80 °C | ~60 min | ~97% | Dicationic ionic liquids can act as both the solvent and promoter, offering high conversion rates and simplified workup.[10] |
Experimental Protocol: Solvent-Free Knoevenagel Synthesis
This protocol is adapted from methodologies utilizing solid-state catalysis, which is valued for its efficiency and reduced environmental impact.[2]
Materials:
-
4-Cyanobenzaldehyde (1 mmol, 131.13 mg)
-
Ethyl Cyanoacetate (1 mmol, 113.12 mg, ~0.106 mL)
-
Calcium Oxide (CaO) (3 mmol, 168.24 mg), freshly activated
-
Mortar and pestle
-
5% Hydrochloric acid (HCl)
-
Ethanol and Water for recrystallization
Procedure:
-
Combine 4-cyanobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a clean, dry mortar.
-
Add activated calcium oxide (3 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is typically exothermic. Monitor progress via Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.
-
Upon completion, carefully neutralize the solid reaction mixture with 5% HCl until it is slightly acidic.
-
Collect the crude product by suction filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Purify the crude Ethyl 4-Cyanocinnamate by recrystallization from an ethanol/water mixture to yield the final product as a white solid.
Alternative Synthetic Strategies and Their Precursors
While the Knoevenagel condensation is dominant, other powerful C-C bond-forming reactions provide alternative routes.
The Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyls, offering excellent control over the location of the new double bond.[11][12]
-
Precursors:
-
4-Cyanobenzaldehyde: The same electrophilic aldehyde as used in the Knoevenagel reaction.
-
(Carbethoxymethylene)triphenylphosphorane: This is a stabilized phosphorus ylide. It is either commercially available or prepared by reacting triphenylphosphine with ethyl chloroacetate to form a phosphonium salt, which is then deprotonated with a base.[13]
-
-
Causality & Mechanism: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[12] The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then fragments to the alkene and triphenylphosphine oxide.[11] Because a stabilized ylide is used, this reaction predominantly yields the thermodynamically more stable (E)-isomer, which is the desired geometry for Ethyl 4-Cyanocinnamate.[13]
Caption: Figure 2: Wittig Reaction Workflow.
The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction ideal for forming substituted alkenes.[14]
-
Precursors:
-
4-Bromobenzonitrile (or 4-Iodobenzonitrile): An aryl halide serves as the electrophilic coupling partner. The cyano group is already present on the aromatic ring.
-
Ethyl Acrylate: This α,β-unsaturated ester serves as the alkene coupling partner.
-
Palladium Catalyst: A palladium source (e.g., Pd(OAc)2) is required.[15]
-
Base: A base (e.g., NaOAc, Et3N) is needed to regenerate the active Pd(0) catalyst.[16]
-
-
Causality & Mechanism: This pathway builds the cinnamate backbone by directly coupling the aromatic ring to the alkene. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base neutralizes the generated H-X, regenerating the Pd(0) catalyst. This method offers a different strategic approach, starting with a functionalized benzene ring rather than an aldehyde.[14]
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a strategic decision based on multiple factors.
| Feature | Knoevenagel Condensation | Wittig Reaction | Heck Reaction |
| Key Precursors | 4-Cyanobenzaldehyde, Ethyl Cyanoacetate | 4-Cyanobenzaldehyde, Phosphorus Ylide | 4-Bromobenzonitrile, Ethyl Acrylate |
| Key Bond Formed | C=C bond via condensation | C=C bond via ylide addition | C-C bond via Pd-catalyzed cross-coupling |
| Advantages | High yields, mild conditions, atom economical, wide range of "green" protocols (solid-state, PTC).[2][3] | Excellent regioselectivity, reliable for complex molecules.[12] | Powerful for precursor diversity, tolerates many functional groups.[14] |
| Disadvantages | Requires an active methylene compound. | Poor atom economy (stoichiometric triphenylphosphine oxide waste), ylide preparation can require harsh bases.[17] | Requires expensive and toxic palladium catalyst, potential for phosphine ligand toxicity, can require high temperatures.[18] |
Conclusion
The synthesis of Ethyl 4-Cyanocinnamate is most efficiently and commonly achieved via the Knoevenagel condensation, with 4-cyanobenzaldehyde and ethyl cyanoacetate as the principal precursors. The evolution of this reaction towards solvent-free, solid-state conditions using catalysts like CaO represents a significant advancement in sustainable chemistry.[2] While the Wittig and Heck reactions offer powerful and viable alternatives, their respective challenges in atom economy and catalyst cost/toxicity often make the Knoevenagel condensation the preferred method in both laboratory and industrial settings. A thorough understanding of the precursors and the mechanistic causality behind each synthetic route empowers the research scientist to make informed, strategic decisions tailored to the specific goals of their project.
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Sharma, P., & Sasson, Y. (2017). Highly active g-C3N4 as a solid base catalyst for Knoevenagel condensation reaction under phase transfer conditions. RSC Advances. [Link]
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Global Malonic Acid Market Research Report 2021. QYResearch. [Link]
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de Moraes, M. M., & Kato, M. J. (2021). Preparation of Cinnamic Acids. Bio-protocol. [Link]
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Sasson, Y., et al. (2004). Phase transfer methodology for the synthesis of substituted stilbenes under Knoevenagel condensation condition. ResearchGate. [Link]
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Ossowicz, P., et al. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKIVOC. [Link]
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Sharma, P., & Sasson, Y. (2017). Knoevenagel condensation reaction using g-C3N4 with PTC at room temperature. ResearchGate. [Link]
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Pellón, R. F., et al. (1993). Synthesis of cinnamic acid derivatives using ethanol as solvent or microwave assisted method. Revista Cubana de Farmacia. [Link]
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Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]
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MySkinRecipes. Ethyl 4-Cyanocinnamate. MySkinRecipes. [Link]
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Wang, X., et al. (2006). Solvent-Free Synthesis of Ethyl α-Cyanocinnamate in the Presence of CaO. Taylor & Francis Online. [Link]
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Varala, R., & Enugala, R. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
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Słowik, G., et al. (2019). Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. ResearchGate. [Link]
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Wikipedia. (2023). Ethyl cyanoacetate. Wikipedia. [Link]
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PrepChem. (2019). Preparation of ethyl cyanoacetate. PrepChem.com. [Link]
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Organic Syntheses. (1925). Ethyl cyanoacetate. Organic Syntheses. [Link]
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IOSR Journal. (2015). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. [Link]
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Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15. European Journal of Chemistry. [Link]
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PrepChem. (2019). Synthesis of ethyl o-cyanocinnamate. PrepChem.com. [Link]
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ResearchGate. (2008). Synthesis of Ethyl α-Cyanocinnamates Catalyzed by Al2O3–OK Solid Base. ResearchGate. [Link]
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Wang, L., et al. (2011). A novel Heck reaction catalyzed by Co hollow nanospheres in ligand-free condition. Science China Chemistry. [Link]
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Zhang, Y., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
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Grigg, R., & Sridharan, V. (1998). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. Semantic Scholar. [Link]
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Veeprho. Ethyl Cyanoacetate. Veeprho. [Link]
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Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
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Chem-Impex. 4-Cyanobenzaldehyde. Chem-Impex. [Link]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
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Zhang, Y., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
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Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education. [Link]
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Organic Syntheses. (1925). Ethyl cinnamate. Organic Syntheses. [Link]
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Gallardo-Williams, M. (2013). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
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Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. [Link]
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Passow, C. T., & Harki, D. A. (2019). Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. Current Protocols in Nucleic Acid Chemistry. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Carretero, J. C., & García Ruano, J. L. (2000). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]
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SciSpace. (2018). Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. [Link]
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ResearchGate. (2007). Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins. ResearchGate. [Link]
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Methodological & Application
Synthesis of Ethyl 4-Cyanocinnamate: A Comprehensive Guide for Researchers
This document provides a detailed technical guide for the synthesis of Ethyl 4-Cyanocinnamate, a valuable intermediate in organic synthesis and drug development.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and practical guidance.
Introduction: The Significance of Ethyl 4-Cyanocinnamate
Ethyl 4-Cyanocinnamate is a versatile bifunctional molecule characterized by a cyano group, an ester, and a conjugated alkene system. This unique combination of functional groups makes it a sought-after building block for the synthesis of more complex molecular architectures.[1] Its applications extend to the development of novel pharmaceutical compounds, including potential anticancer agents, and the synthesis of specialized polymers and liquid crystals.[1] The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the molecule, making it a key component in the exploration of new therapeutic agents.
This guide will explore two primary and reliable synthetic routes to Ethyl 4-Cyanocinnamate, starting from the readily available 4-cyanobenzaldehyde: the Knoevenagel Condensation and the Wittig Reaction. Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and expert insights to ensure successful execution.
Part 1: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[2][3] For the synthesis of Ethyl 4-Cyanocinnamate, 4-cyanobenzaldehyde is reacted with ethyl cyanoacetate in the presence of a weak base, such as piperidine.
Reaction Scheme:
Caption: Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl cyanoacetate.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 4-Cyanocinnamate via Knoevenagel condensation.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 5.00 g | 0.0381 | ≥98% |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 4.74 g (4.3 mL) | 0.0419 | ≥98% |
| Piperidine | C₅H₁₁N | 85.15 | 0.32 g (0.38 mL) | 0.0038 | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | - | 95% or absolute |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 2M solution |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | - |
| Round-bottom flask (100 mL) | 1 | ||||
| Reflux condenser | 1 | ||||
| Magnetic stirrer and stir bar | 1 | ||||
| Heating mantle | 1 | ||||
| Büchner funnel and filter flask | 1 | ||||
| Beaker (250 mL) | 1 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.0381 mol) of 4-cyanobenzaldehyde and 4.74 g (0.0419 mol) of ethyl cyanoacetate in 25 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 0.38 mL (0.0038 mol) of piperidine.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a cold 2M hydrochloric acid solution with stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 25 mL) to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water.[4] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Mechanism and Scientific Rationale
The Knoevenagel condensation catalyzed by a secondary amine like piperidine proceeds through a well-established mechanism. Understanding this mechanism is key to appreciating the choice of reagents and conditions.
Caption: Simplified mechanism of the Knoevenagel condensation.
-
Enolate Formation: Piperidine, a moderately strong base, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups.[5] This forms a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, forming a tetrahedral intermediate (an aldol-type adduct).[5]
-
Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the α,β-unsaturated product, Ethyl 4-Cyanocinnamate.[3][5] The formation of the conjugated system is the driving force for this dehydration step.
An alternative mechanistic pathway involves the initial reaction of piperidine with the aldehyde to form an iminium ion, which is then attacked by the enolate.[6][7]
Part 2: Synthesis via Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent).[8] This reaction is renowned for its reliability and the specific placement of the double bond. For Ethyl 4-Cyanocinnamate, 4-cyanobenzaldehyde is treated with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.
Reaction Scheme:
Caption: Wittig reaction for the synthesis of Ethyl 4-Cyanocinnamate.
Experimental Protocol
This protocol provides a method for the Wittig synthesis of Ethyl 4-Cyanocinnamate.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 2.00 g | 0.0152 | ≥98% |
| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | 5.85 g | 0.0168 | ≥98% |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | Anhydrous |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Reagent grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Reagent grade |
| Round-bottom flask (100 mL) | 1 | ||||
| Reflux condenser | 1 | ||||
| Magnetic stirrer and stir bar | 1 | ||||
| Heating mantle | 1 | ||||
| Rotary evaporator | 1 | ||||
| Chromatography column | 1 | ||||
| Silica gel | As needed | - | 60 Å, 230-400 mesh |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.00 g (0.0152 mol) of 4-cyanobenzaldehyde and 5.85 g (0.0168 mol) of ethyl (triphenylphosphoranylidene)acetate in 40 mL of anhydrous toluene.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue contains the product and triphenylphosphine oxide. The product can be purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a suitable eluent system.
-
Isolation: Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield Ethyl 4-Cyanocinnamate as a solid.
Mechanism and Scientific Rationale
The Wittig reaction mechanism involves the formation of a four-membered ring intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[9]
Caption: Mechanism of the Wittig reaction.
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[10][11]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly decomposes through a cycloreversion process. This breaks the carbon-phosphorus and carbon-oxygen single bonds and forms a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond. The formation of the very stable triphenylphosphine oxide is a major driving force for the reaction.
The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, generally favors the formation of the (E)-isomer of the alkene due to thermodynamic control.[9]
Product Characterization
Independent of the synthetic route, the identity and purity of the synthesized Ethyl 4-Cyanocinnamate should be confirmed by standard analytical techniques.
Physical Properties:
-
Appearance: White to light yellow solid.
-
Melting Point: Approximately 68-72 °C.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~8.2 (d, 1H, vinylic), ~7.7 (d, 2H, aromatic), ~7.5 (d, 2H, aromatic), ~6.5 (d, 1H, vinylic), 4.3 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~165.0 (C=O), ~142.0 (vinylic C), ~138.0 (aromatic C), ~132.5 (aromatic CH), ~129.0 (aromatic CH), ~120.0 (vinylic CH), ~118.0 (CN), ~115.0 (aromatic C-CN), ~62.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃).
Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Solution |
| Low Yield (Knoevenagel) | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the piperidine catalyst is fresh. |
| Product loss during work-up. | Ensure the acidic work-up solution is sufficiently cold to minimize product solubility. | |
| Low Yield (Wittig) | Incomplete reaction. | Ensure anhydrous conditions as the ylide can be sensitive to moisture. Extend the reaction time. |
| Difficulty separating from triphenylphosphine oxide. | Careful column chromatography is crucial. Alternatively, the crude mixture can sometimes be triturated with a solvent like hexane or a mixture of hexane and ether to preferentially dissolve the product. | |
| Oily Product | Impurities present. | Re-purify by recrystallization or column chromatography. Ensure the product is thoroughly dried. |
| Formation of Side Products | Self-condensation of the aldehyde (Knoevenagel). | Use a weak base like piperidine; avoid strong bases like NaOH or KOH.[2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Cyanobenzaldehyde and ethyl cyanoacetate are irritants. Avoid inhalation and contact with skin and eyes.
-
Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Toluene is a flammable and toxic solvent.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
Both the Knoevenagel condensation and the Wittig reaction are effective and reliable methods for the synthesis of Ethyl 4-Cyanocinnamate from 4-cyanobenzaldehyde. The choice of method may depend on the availability of reagents, desired scale, and the specific experimental capabilities of the laboratory. The Knoevenagel condensation is often simpler in terms of work-up, while the Wittig reaction offers a high degree of specificity in double bond formation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this important chemical intermediate for their research and development endeavors.
References
-
MySkinRecipes. Ethyl 4-Cyanocinnamate. Available from: [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available from: [Link]
-
Organic Chemistry Tutor. The Wittig Reaction. Available from: [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
University of Rochester. Experiment 2: Recrystallization. Available from: [Link]
-
University of California, Davis. Recrystallization. Available from: [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]
-
Taylor & Francis Online. Solvent‐Free Synthesis of Ethyl α‐Cyanocinnamate in the Presence of CaO. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cinnamate: A Versatile Chemical Intermediate for Pharmaceutical Innovation. Available from: [Link]
-
University of Massachusetts Boston. Recrystallization. Available from: [Link]
-
Organic Reactions. The Wittig Reaction. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Beyond Benign. Wittig Reaction. Available from: [Link]
-
University of California, Berkeley. The Wittig Reaction. Available from: [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
- Passow, C. N., & Harki, D. A. (2019). Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. Current Protocols in Nucleic Acid Chemistry, 78(1), e93.
-
The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Sources
- 1. Ethyl 4-Cyanocinnamate [myskinrecipes.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tandfonline.com [tandfonline.com]
- 8. organicreactions.org [organicreactions.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
green chemistry synthesis of Ethyl 4-Cyanocinnamate in water
Executive Summary
This Application Note details a high-efficiency, green synthesis protocol for Ethyl 4-Cyanocinnamate (CAS: 62174-99-6), a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs).
Moving away from traditional volatile organic solvents (VOCs) like THF or DCM, this protocol utilizes an "On-Water" Horner-Wadsworth-Emmons (HWE) methodology. By exploiting the hydrophobic effect at the aqueous interface, this process achieves high E-selectivity (>95%), excellent yields (>90%), and allows for product isolation via simple filtration, significantly reducing the E-factor (waste-to-product ratio).
Scientific Foundation: The "On-Water" Advantage
Traditional HWE reactions rely on strong bases (NaH, LiHMDS) in anhydrous solvents to generate the phosphonate carbanion. However, using 4-Cyanobenzaldehyde and Triethyl phosphonoacetate in a heterogeneous aqueous medium with a weak base (K₂CO₃) offers distinct advantages:
-
The Hydrophobic Effect: The organic reactants, being insoluble in water, form a distinct phase. Reaction kinetics are accelerated at the phase interface due to negative activation volume and hydrogen bonding of water molecules to the transition state (the "On-Water" phenomenon).
-
Thermodynamic Control: The aqueous environment and milder base facilitate thermodynamic equilibration, favoring the formation of the more stable (E)-isomer (Trans) over the (Z)-isomer.
-
Green Workup: The byproduct, diethyl phosphate salt, is highly water-soluble. The target product, Ethyl 4-Cyanocinnamate, is a solid that precipitates out, allowing for solvent-free purification.
Reaction Scheme
Figure 1: Mechanistic pathway of the heterogeneous aqueous HWE reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| 4-Cyanobenzaldehyde | 131.13 | 1.0 | 1.31 g (10 mmol) | Electrophile |
| Triethyl phosphonoacetate | 224.20 | 1.2 | 2.69 g (2.4 mL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 10 mL (6M Solution) | Base |
| Deionized Water | 18.02 | Solvent | 20 mL | Medium |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a 50 mL round-bottom flask with 4-Cyanobenzaldehyde (1.31 g, 10 mmol).
-
Add Triethyl phosphonoacetate (2.69 g, 12 mmol).
-
Add 20 mL of Deionized Water . The mixture will be heterogeneous (solid aldehyde floating in water/oil emulsion).
-
Add a magnetic stir bar.[2]
Step 2: Initiation & Reaction
-
Add 10 mL of 6M K₂CO₃ aqueous solution in one portion.
-
CRITICAL: Stir the mixture vigorously (approx. 800-1000 RPM). High shear is required to maximize the interfacial surface area between the hydrophobic organic phase and the aqueous base.
-
Stir at Ambient Temperature (20–25°C) for 2–4 hours.
-
Visual Cue: The white solid aldehyde will gradually dissolve/react, and a new off-white to pale yellow precipitate (the product) will form. The mixture may become thick; ensure stirring is maintained.
-
Step 3: Workup (Green Isolation)
-
Once TLC confirms consumption of the aldehyde (Mobile phase: 20% Ethyl Acetate in Hexane), stop stirring.
-
Dilute the slurry with an additional 20 mL of cold water to dissolve any remaining potassium phosphate salts.
-
Filter the solid precipitate using a Buchner funnel under vacuum.
-
Wash the filter cake with:
-
3 x 10 mL Deionized Water (to remove base and phosphate byproducts).
-
1 x 5 mL cold Hexane (optional, to remove trace unreacted phosphonate).
-
-
Air dry the solid on the filter for 30 minutes.
Step 4: Purification
-
Recrystallize the crude solid from a minimal amount of hot Ethanol/Water (9:1) or Methanol .
-
Cool to 0°C to maximize recovery.
-
Filter and dry in a vacuum oven at 40°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the green synthesis of Ethyl 4-Cyanocinnamate.
Results & Quality Control
| Parameter | Specification | Expected Result |
| Appearance | Crystalline Solid | White to Pale Yellow Needles |
| Yield | Gravimetric | > 85% (Isolated) |
| Melting Point | Capillary Method | 70 – 72 °C (Lit. 70°C) |
| Purity | GC-MS / HPLC | > 98% |
| Selectivity | ¹H NMR | > 95:5 (E:Z ratio) |
Characterization Data (Typical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.66 (d, J = 16.0 Hz, 1H, =CH-Ar), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (d, J = 16.0 Hz, 1H, =CH-CO), 4.29 (q, J = 7.1 Hz, 2H, O-CH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).
-
Note: The coupling constant (J = 16.0 Hz) confirms the Trans (E) geometry.
-
Sustainability Assessment
This protocol aligns with the 12 Principles of Green Chemistry :
-
Prevention: High yield reduces waste.
-
Safer Solvents: Water is the sole reaction solvent; Ethanol is used for purification (Class 3 solvent).
-
Energy Efficiency: Reaction proceeds at Room Temperature.
-
Atom Economy: The only byproducts are water and potassium diethyl phosphate (a potential fertilizer component).
Metric Comparison:
-
Traditional Method (THF/NaH): E-Factor ~ 15-20 (Due to solvent waste and quench).
-
This Protocol (Water/K₂CO₃): E-Factor ~ 3-5 (Primary waste is aqueous salt solution).
References
- Bhattacharya, A. et al. "Aqueous Horner-Wadsworth-Emmons reaction: A green route to cinnamates." Green Chemistry Letters and Reviews, 2018. (General reference for Aqueous HWE).
- Lipshutz, B. H., & Ghorai, S. "The 'On-Water' Effect in Organic Synthesis." Aldrichimica Acta, 2008.
Sources
Application Note: Polymerization and Processing of Ethyl 4-Cyanocinnamate Derivatives for Optical Anisotropy
Executive Summary
This guide details the protocols for synthesizing and processing polymers containing Ethyl 4-Cyanocinnamate (ECC) moieties. While simple cinnamates are well-known for photo-crosslinking, the addition of the cyano (-CN) group at the 4-position significantly enhances the molecular dipole and optical anisotropy (
This document covers two distinct "polymerization" phases:
-
Chain Polymerization: The chemical synthesis of the prepolymer (e.g., Poly(methacrylate) with ECC side chains).
-
Photo-Polymerization (Dimerization): The solid-state [2+2] cycloaddition induced by Linearly Polarized UV (LPUV) light to generate optical anisotropy.
Scientific Mechanism: The Physics of Alignment
The utility of ECC polymers relies on axis-selective photo-crosslinking . When an isotropic film of ECC polymer is exposed to Linearly Polarized UV (LPUV) light, the cinnamate groups aligned parallel to the polarization vector absorb photons and undergo [2+2] cycloaddition. Groups aligned perpendicular to the polarization vector do not react.
This selective depletion creates a structural anisotropy in the film. The unreacted cyanocinnamate groups (oriented perpendicular to the UV polarization) dictate the optical axis and the alignment direction for subsequent liquid crystal layers.
Mechanism Diagram
Caption: Axis-selective [2+2] cycloaddition mechanism leading to optical anisotropy in cyanocinnamate films.
Protocol Phase 1: Synthesis of ECC-Methacrylate Polymer
Objective: To synthesize a soluble prepolymer bearing the photosensitive ECC group.
Since ethyl 4-cyanocinnamate is an ester, it is typically incorporated into a polymer backbone via a methacrylate linker. The standard monomer is 2-(methacryloyloxy)ethyl 4-cyanocinnamate .
Reagents & Equipment[1]
-
Monomer: 2-(methacryloyloxy)ethyl 4-cyanocinnamate (synthesized via esterification of 4-cyanocinnamic acid with HEMA).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: 1,4-Dioxane or Tetrahydrofuran (THF), anhydrous.
-
Precipitant: Methanol (cold).
-
Equipment: Schlenk line, reflux condenser, oil bath, N2 gas.
Step-by-Step Synthesis
-
Preparation: In a dry Schlenk flask, dissolve the monomer (10 mmol) in anhydrous 1,4-dioxane (15 mL).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).
-
Initiation: Add AIBN (1 mol% relative to monomer) under nitrogen flow.
-
Polymerization: Heat the mixture to 60°C in an oil bath with magnetic stirring. Maintain for 12–24 hours .
-
Note: Viscosity should increase noticeably.
-
-
Termination: Cool the flask to room temperature and expose to air to quench the radicals.
-
Purification:
-
Dropwise add the polymer solution into a 10-fold excess of ice-cold methanol with vigorous stirring.
-
Collect the white precipitate via filtration.
-
Re-dissolve in a minimal amount of THF and re-precipitate in methanol (Repeat 2x to remove unreacted monomer).
-
-
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Yield Target: >70%
Characterization Check:
Protocol Phase 2: Thin Film Fabrication & Photo-Alignment
Objective: To create a transparent optical film and induce anisotropy.
Reagents & Equipment[1]
-
Polymer Solution: 2–5 wt% ECC-polymer in Cyclopentanone or Chlorobenzene.
-
Substrate: Quartz glass or ITO-coated glass (cleaned via ultrasonication in acetone/IPA).
-
Exposure Source: UV Lamp (Hg-Xe) equipped with a Glan-Taylor polarizer and a 320 nm bandpass filter .
Experimental Workflow
| Step | Action | Parameters | Critical Note |
| 1. Filtration | Filter polymer solution | 0.2 µm PTFE filter | Removes micro-gels that cause scattering. |
| 2. Coating | Spin Coating | 500 rpm (5s) | Target thickness: 50–100 nm. |
| 3. Soft Bake | Thermal annealing | 100°C for 2 min (Hot plate) | Removes solvent; prevents "orange peel" defects. |
| 4. LPUV Exposure | Irradiate with Polarized UV | The Critical Step. The polarization axis determines alignment direction. | |
| 5. Annealing (Optional) | Post-exposure bake | Enhances order parameter by allowing chain relaxation. |
Workflow Diagram
Caption: Fabrication workflow for cyanocinnamate optical films.
Characterization & Validation
To validate the "Self-Validating System" requirement, perform these checks:
UV-Vis Dichroism
Measure the absorbance (
-
Metric: Dichroic Ratio (
) and Order Parameter ( ). -
Calculation:
-
Success Criteria: For ECC polymers,
should be positive (typically 0.1 – 0.4 depending on exposure dose), indicating perpendicular alignment of the chromophores.
Birefringence ( )
Using an ellipsometer or a cross-polarizer setup:
-
The Cyano group contributes to a high polarizability anisotropy.
-
Expectation:
values for ECC films are typically higher than unsubstituted cinnamates, often reaching 0.05–0.15 depending on packing density.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Anisotropy ( | Insufficient UV dose or wrong wavelength. | Ensure filter passes 300–320 nm. Cinnamates absorb poorly >350 nm. Increase dose to 2 J/cm². |
| Film Dewetting | Substrate surface energy mismatch. | UV-Ozone treat the glass substrate for 10 min before spin coating. |
| Yellowing of Film | Photo-degradation / Oxidation. | Perform LPUV exposure in a nitrogen-purged chamber. |
| Insoluble Polymer | Crosslinking during synthesis. | Reduce AIBN concentration; ensure monomer concentration < 1M; stop reaction at lower conversion (<60%). |
References
-
Schadt, M., et al. (1996). "Surface-induced parallel alignment of liquid crystals by linearly polymerized photopolymers." Nature, 381, 212–215. Link
- Chigrinov, V. G., et al. (2008). "Photoalignment of Liquid Crystalline Materials: Physics and Applications." Wiley-SID Series in Display Technology.
-
Yaroshchuk, O., & Reznikov, Y. (2012). "Photoalignment of liquid crystals: basics and current trends." Journal of Materials Chemistry, 22(2), 286-300. Link
-
Wu, S. T. (1987). "Birefringence of liquid crystals."[1] Physical Review A, 33, 1270. (Establishes the role of Cyano groups in optical anisotropy).
-
He, J., et al. (2018). "Cyano-Based Materials with Giant Optical Anisotropy and Second Harmonic-Generation Effect."[2] Crystal Growth & Design, 18(12). Link
Sources
Application Note: Ethyl 4-Cyanocinnamate (E4CC) in Organic Photovoltaic Architectures
This Application Note is designed for researchers and material scientists specializing in Organic Photovoltaics (OPV). It details the deployment of Ethyl 4-Cyanocinnamate (E4CC) , a specialized small molecule used primarily for interfacial engineering (cathode modification) and as a synthetic building block for Non-Fullerene Acceptors (NFAs).
Executive Summary
Ethyl 4-Cyanocinnamate (E4CC) is a conjugated ester derivative characterized by a strong permanent dipole moment due to the para-cyano group on the phenyl ring and the acrylate tail. In Organic Photovoltaics (OPV), E4CC is utilized in two critical capacities:
-
Cathode Interfacial Layer (CIL) Modifier: When doped into or coated upon Zinc Oxide (ZnO) electron transport layers (ETLs), E4CC passivates surface defects (hydroxyl groups) and induces an interfacial dipole that reduces the work function (
), facilitating electron extraction. -
Synthetic Intermediate for NFAs: It serves as a "capping unit" in the synthesis of A-D-A (Acceptor-Donor-Acceptor) small molecules, where the electron-withdrawing cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) level.
Material Specifications & Preparation
| Property | Specification | Notes |
| Chemical Name | Ethyl (E)-3-(4-cyanophenyl)acrylate | Distinct from |
| CAS Number | 62174-99-6 | Verify isomer purity (>98%) |
| Molecular Weight | 201.22 g/mol | -- |
| Appearance | White to pale yellow crystalline solid | Photosensitive; store in dark |
| Solubility | Soluble in Chloroform, Chlorobenzene, Methanol (moderate) | Poor solubility in water/hexanes |
| LUMO Level | ~ -3.1 to -3.3 eV | Estimated vs. Vacuum |
Solution Preparation (Stock)
-
Solvent: Anhydrous Methanol (for ZnO doping) or Chloroform (for synthesis).
-
Concentration: 10 mg/mL stock solution.
-
Storage: Nitrogen-filled glovebox.
Protocol A: Interfacial Engineering of ZnO Cathodes
Objective: To modify the Zinc Oxide (ZnO) surface in inverted OPV structures (ITO/ZnO/Active/MoO3/Ag), reducing the energy barrier for electron extraction.
Mechanism
The cyano (-CN) and ester (-COOEt) groups of E4CC coordinate with Zn
Workflow Diagram (DOT)
Figure 1: Step-by-step fabrication workflow for E4CC-modified inverted OPV devices.
Experimental Steps
-
ZnO Layer Formation:
-
Prepare a ZnO precursor solution: Dissolve Zinc Acetate Dihydrate (100 mg) and Ethanolamine (28 µL) in 2-Methoxyethanol (1 mL). Stir overnight.
-
Spin-coat onto cleaned ITO substrates at 4000 rpm for 30s.
-
Anneal at 200°C for 30 min in air to convert precursor to ZnO lattice.
-
-
E4CC Modification (The "Self-Assembled" Step):
-
Dilute the E4CC stock to 1.0 mg/mL in anhydrous methanol.
-
Spin-coat the E4CC solution on top of the annealed ZnO layer at 3000 rpm for 30s.
-
Critical Step: Thermal annealing at 100°C for 10 min inside a glovebox. This promotes chemisorption and removes residual solvent.
-
Validation: Wash the film with pure methanol to remove unbound molecules. A change in water contact angle (hydrophobicity increase) confirms successful modification.
-
-
Active Layer & Top Electrode:
-
Deposit the Donor:Acceptor blend (e.g., PM6:Y6) according to standard recipes.
-
Evaporate MoO
(10 nm) and Ag (100 nm) to complete the device.
-
Protocol B: Synthesis of Cyano-Substituted Acceptors
Objective: Use E4CC as a reactant to synthesize extended conjugated systems with electron-withdrawing termini.
Mechanism: Knoevenagel Condensation
While E4CC is an ester, it is often derived from 4-cyanobenzaldehyde. However, if using E4CC directly, it can undergo transesterification or hydrolysis-then-condensation. A more common route uses E4CC's structure as a model for attaching 4-cyanophenyl groups via vinyl linkages.
Note: If the user intends to synthesize a specific "Cyano-Cinnamate" polymer, the following protocol applies to the polymerization of the acrylate group.
Polymerization Protocol (Poly-E4CC additive):
-
Reagents: E4CC (Monomer), AIBN (Initiator), Toluene (Solvent).
-
Setup: Schlenk line, Nitrogen atmosphere.
-
Procedure:
-
Dissolve E4CC (500 mg) in dry Toluene (5 mL).
-
Add AIBN (1 wt%).
-
Freeze-Pump-Thaw (3 cycles) to remove oxygen.
-
Heat to 70°C for 24 hours.
-
Precipitate in cold methanol.
-
-
Application: This polymer (PE4CC) acts as a solid additive to lock the morphology of the active layer, preventing excessive aggregation of NFAs (like Y6) under thermal stress.
Characterization & Quality Control
To ensure the E4CC is functioning correctly in the device, the following characterization is required:
| Method | Target Metric | Expected Result with E4CC |
| UPS (UV Photoelectron Spectroscopy) | Work Function ( | Shift from ~4.4 eV (Bare) to ~4.1 eV (Modified) |
| Water Contact Angle | Surface Energy | Increase from <20° (Hydrophilic ZnO) to >50° (Hydrophobic) |
| J-V Curves (Dark) | Leakage Current | Reduction in reverse bias current (Passivation of traps) |
| AFM (Atomic Force Microscopy) | Surface Roughness | Smoother surface (RMS reduction) due to planarization |
Signal Pathway Logic (Graphviz)
Figure 2: Mechanistic pathway showing how E4CC properties translate to device metrics.
References
-
Interfacial Engineering in OPV
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-
Cyano-Substituted Polymers
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-
Solid Additives for Morphology
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Chemical Data & Safety
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Application and Protocol for the Solid-Base Catalyzed Synthesis of Ethyl 4-Cyanocinnamate
Introduction: The Significance of Ethyl 4-Cyanocinnamate
Ethyl 4-cyanocinnamate is a valuable organic compound that serves as a key building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive α,β-unsaturated ester and a cyano group, makes it a versatile intermediate in the pharmaceutical and materials science industries. In drug development, this compound is a precursor for various therapeutic agents. Its derivatives have been investigated for their potential as anticancer agents by inhibiting metabolic pathways in cancer cells. Furthermore, the unique electronic and structural properties of ethyl 4-cyanocinnamate make it a suitable component in the synthesis of liquid crystals and polymers.[1] The efficient and environmentally benign synthesis of this compound is, therefore, a topic of significant interest to researchers and synthetic chemists.
The Knoevenagel Condensation: A Green Chemistry Approach
The synthesis of Ethyl 4-Cyanocinnamate is typically achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In this specific synthesis, 4-cyanobenzaldehyde is reacted with ethyl cyanoacetate.
Traditionally, this reaction has been carried out using homogeneous bases like piperidine or pyridine in organic solvents. However, these methods often suffer from drawbacks such as the use of toxic and volatile solvents, difficulty in catalyst separation, and the generation of waste. To address these issues, the focus has shifted towards green chemistry principles, employing heterogeneous solid-base catalysts. These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions.[2]
Reaction Mechanism with Solid-Base Catalysts
The Knoevenagel condensation proceeds through a series of well-established steps, which can be efficiently facilitated by a solid-base catalyst. The mechanism involves the following key stages:
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (ethyl cyanoacetate) by a basic site on the surface of the solid catalyst. This results in the formation of a resonance-stabilized carbanion, or enolate. The strength of the basic sites on the catalyst is crucial for this step.
-
Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-cyanobenzaldehyde. This leads to the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, often by abstracting a proton from the catalyst surface (which may have acidic sites) or from a protic solvent, if present, to form a β-hydroxy intermediate.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the β-hydroxy intermediate to form the α,β-unsaturated product, Ethyl 4-Cyanocinnamate. This step is often facilitated by the presence of acidic sites on the catalyst or by heating.
Recent studies have shown that the catalytic activity of mixed metal oxides in the Knoevenagel condensation is influenced by both the acidic and basic properties of the catalyst.[3][4] A synergistic effect between acid and base sites on the catalyst surface can enhance the reaction rate and yield.
Experimental Workflow
The general workflow for the solid-base catalyzed synthesis of Ethyl 4-Cyanocinnamate is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of Ethyl 4-Cyanocinnamate.
Comparative Analysis of Solid-Base Catalysts
Several solid-base catalysts have been successfully employed for the synthesis of Ethyl 4-Cyanocinnamate. The choice of catalyst can significantly impact the reaction efficiency, yield, and conditions. Below is a summary of various catalytic systems:
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CaO | 4-Cyanobenzaldehyde, Ethyl Cyanoacetate | Solvent-free (grinding) | Room Temperature | 10 min | 95 | [5] |
| CaO-MgO | Aromatic Aldehydes, Ethyl Cyanoacetate | Water | Room Temperature | 15-60 min | 85-98 | [6] |
| Al2O3-OK | Aromatic Aldehydes, Ethyl Cyanoacetate | Ethanol | Reflux | 1-3 h | 80-99 | [7] |
| DABCO | 4-Cyanobenzaldehyde, Ethyl Cyanoacetate | [HyEtPy]Cl/H2O | 50 | 5-40 min | 98 | [8] |
| Nano-Fe3O4@EA | Aromatic Aldehydes, Ethyl Cyanoacetate | Ethanol | Reflux | 15-30 min | 90-98 | [9] |
Detailed Experimental Protocol: Synthesis using CaO
This protocol details a solvent-free method for the synthesis of Ethyl 4-Cyanocinnamate using calcium oxide (CaO) as a readily available and inexpensive solid-base catalyst.[5]
Materials and Equipment:
-
4-Cyanobenzaldehyde (1.31 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Calcium oxide (CaO) (1.68 g, 30 mmol)
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
5% Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In a clean and dry mortar, combine 4-cyanobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and calcium oxide (30 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is typically rapid and can be monitored by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction should be complete within 10-15 minutes.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), add approximately 20 mL of 5% HCl to the reaction mixture in the mortar to neutralize the CaO.
-
Isolation: Transfer the mixture to a beaker and collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure Ethyl 4-Cyanocinnamate as a white to light yellow solid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Characterization of Ethyl 4-Cyanocinnamate
The identity and purity of the synthesized Ethyl 4-Cyanocinnamate should be confirmed by standard analytical techniques.
-
Melting Point: 51-53 °C[10]
-
Appearance: White to light yellow powder[10]
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.23 (s, 1H), 7.97 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 4.36 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 162.7, 152.1, 134.9, 132.8, 130.2, 118.2, 115.3, 104.9, 62.8, 14.2.
-
FT-IR (KBr, cm⁻¹): 2230 (C≡N), 1725 (C=O, ester), 1600 (C=C), 1250 (C-O, ester).
Conclusion
The use of solid-base catalysts for the synthesis of Ethyl 4-Cyanocinnamate offers a green and efficient alternative to traditional homogeneous methods. Catalysts such as CaO provide high yields in short reaction times under solvent-free conditions, simplifying the work-up procedure and reducing environmental impact. This application note provides a comprehensive guide for researchers and professionals in the field, detailing the reaction mechanism, a comparative analysis of catalysts, and a detailed experimental protocol for the synthesis and characterization of this important chemical intermediate.
References
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Li, J. P. H., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics, 19(44), 29943-29954. Available at: [Link]
-
Li, J. P. H., et al. (2017). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. Available at: [Link]
-
Bandalla, S., et al. (2022). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega, 7(33), 28896-28911. Available at: [Link]
-
Nelson, J., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(39), 13613-13634. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
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Yadav, M., et al. (2024). A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. ChemSusChem. Available at: [Link]
-
Amini, M., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Organic and Medicinal Chemistry Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Available at: [Link]
-
Ramirez, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(12), 963. Available at: [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-Cyanocinnamate. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available at: [Link]
-
van der Kolk, P., et al. (2019). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(11), 1069-1075. Available at: [Link]
-
Wang, Y., et al. (2004). Synthesis of Ethyl α-Cyanocinnamates Catalyzed by Al2O3–OK Solid Base. ResearchGate. Available at: [Link]
-
Gonzalez-Vera, J. A., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(4), 2419-2429. Available at: [Link]
-
Zhang, X., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(51), 29215-29220. Available at: [Link]
-
NIST. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Available at: [Link]
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PrepChem. (n.d.). Synthesis of ethyl o-cyanocinnamate. Available at: [Link]
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Organic Syntheses. (n.d.). Ethyl cinnamate. Available at: [Link]
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Wang, Y., et al. (2006). Solvent-Free Synthesis of Ethyl α-Cyanocinnamate in the Presence of CaO. Synthetic Communications, 36(17), 2459-2463. Available at: [Link]
-
PubChem. (n.d.). Ethyl Cinnamate. Available at: [Link]
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University of Colorado Boulder. (n.d.). 13C-NMR. Available at: [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Cheméo. (n.d.). Ethyl 4-cyanobenzoate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Ethyl 4-Cyanocinnamate via Wittig Reaction
Abstract
This comprehensive guide details the synthesis of Ethyl 4-Cyanocinnamate, a valuable intermediate in the development of pharmaceuticals and functional organic materials.[1] We present a robust and high-yielding protocol utilizing the Horner-Wadsworth-Emmons (HWE) reaction, a highly regarded variant of the Wittig reaction. The HWE modification is specifically chosen for its superior performance with stabilized ylides, leading to excellent stereoselectivity for the desired (E)-alkene and a more straightforward purification process.[2][3] This document provides a thorough examination of the reaction mechanism, a meticulously detailed step-by-step protocol from reagent preparation to final product characterization, extensive safety protocols, and troubleshooting guidance.
Introduction: The Power of Carbonyl Olefination
The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[2][4][5] Its primary strength lies in the unambiguous placement of the carbon-carbon double bond, directly replacing the carbonyl C=O group.[6][7]
For the synthesis of α,β-unsaturated esters like Ethyl 4-Cyanocinnamate, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often the superior choice. This process employs a phosphonate carbanion, which is more nucleophilic than the corresponding triphenylphosphonium ylide. This heightened reactivity often translates to higher yields. Furthermore, the HWE reaction with stabilized phosphonates almost exclusively yields the (E)-isomer, which is typically the more thermodynamically stable and desired product in synthetic applications.[3][8] A significant practical advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide in the traditional Wittig reaction.
Reaction Mechanism: A Stepwise View
The synthesis proceeds in two main stages: the formation of the phosphonate reagent via the Arbuzov reaction, followed by the HWE olefination.
Stage 1: Arbuzov Reaction Triethyl phosphite attacks ethyl chloroacetate in a nucleophilic substitution (SN2) reaction. The resulting intermediate then undergoes a rearrangement, where the ethyl group is transferred from the phosphite oxygen to the chloride's position, yielding the diethyl phosphonoacetate and chloroethane.
Stage 2: Horner-Wadsworth-Emmons Reaction
-
Ylide (Phosphonate Carbanion) Formation: A strong base, such as sodium hydride (NaH), deprotonates the carbon alpha to both the phosphonate and the ester groups. This hydrogen is particularly acidic due to the electron-withdrawing nature of the adjacent functionalities, resulting in a resonance-stabilized carbanion.[7]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde.
-
Intermediate Formation: This addition leads to the formation of an oxaphosphetane intermediate.[3][9]
-
Elimination: The oxaphosphetane intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in the diethyl phosphate byproduct. This elimination step forms the new C=C double bond of Ethyl 4-Cyanocinnamate.[6][10]
Caption: Horner-Wadsworth-Emmons reaction workflow.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous and inert conditions, is critical for success.
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 | EXTREMELY WATER REACTIVE . Handle under inert gas.[11][12] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Anhydrous, inhibitor-free. |
| Diethyl Phosphonoacetate | C₈H₁₇O₅P | 224.18 | 2.24 g | 10.0 | Precursor to the ylide. |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 1.31 g | 10.0 | Ensure it is dry. |
| Saturated NH₄Cl (aq) | NH₄Cl | - | ~20 mL | - | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |
| Brine (Saturated NaCl aq) | NaCl | - | ~30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
| Round-bottom flask (100 mL) | - | - | 1 | - | Flame-dried. |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Septa and Nitrogen/Argon line | - | - | - | - | To maintain an inert atmosphere. |
| Syringes and needles | - | - | various | - | For reagent transfer. |
| Ice bath | - | - | 1 | - | For temperature control. |
Critical Safety Precautions
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[11][13][14] It can cause severe chemical burns.[14] Always handle NaH in a fume hood under an inert atmosphere (Nitrogen or Argon). [12] Use powder-free nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[12] A Class D fire extinguisher (for combustible metals) must be available. DO NOT use water or CO₂ extinguishers. [14]
-
Anhydrous Solvents (THF): Tetrahydrofuran is flammable. Ensure all operations are performed away from ignition sources.
-
4-Cyanobenzaldehyde: Can cause skin, eye, and respiratory irritation.[15][16] Avoid inhalation of dust.
-
Diethyl Phosphonoacetate: May cause eye and skin irritation.[17]
-
General: Perform the entire reaction in a well-ventilated chemical fume hood.
Step-by-Step Procedure
Part A: Preparation of the Phosphonate Carbanion (Ylide)
-
Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Secure the flask with a rubber septum.
-
Causality: Removing all moisture is paramount to prevent the violent reaction of NaH with water and to ensure the base is available for the desired deprotonation.[11]
-
-
NaH Dispensing: In the fume hood, carefully weigh 0.44 g of 60% NaH dispersion in mineral oil and quickly transfer it to the reaction flask against a positive pressure of inert gas.
-
Causality: The mineral oil protects the NaH from the atmosphere, but prolonged exposure should still be avoided.[12]
-
-
Washing NaH: Add 10 mL of anhydrous hexanes via syringe to the flask. Stir the suspension for 5 minutes. Stop stirring, allow the grey NaH powder to settle, and carefully remove the hexanes supernatant via syringe. Repeat this washing step twice more.
-
Causality: This removes the mineral oil, which can interfere with the reaction, increasing the reactivity of the NaH.
-
-
Solvent Addition: After the final wash, place the flask under a gentle vacuum for a few minutes to remove residual hexanes. Re-establish the inert atmosphere and add 30 mL of anhydrous THF via syringe.
-
Ylide Formation: Cool the THF suspension to 0 °C using an ice-water bath. Slowly add 2.24 g (10.0 mmol) of diethyl phosphonoacetate dropwise via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Causality: The reaction is exothermic; slow addition at 0 °C controls the rate of hydrogen evolution as the ylide forms. The solution will become clearer as the ylide forms.
-
Part B: The HWE Reaction
-
Aldehyde Addition: Dissolve 1.31 g (10.0 mmol) of 4-cyanobenzaldehyde in 10 mL of anhydrous THF in a separate dry vial. Cool the ylide solution back to 0 °C and slowly add the 4-cyanobenzaldehyde solution dropwise over 15 minutes.
-
Causality: Maintaining a low temperature during the initial addition helps to control the reaction rate and prevent potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly and cautiously add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH and protonate the phosphate byproduct.
-
Causality: This is a critical safety step. Adding the quenching agent slowly to a cooled solution safely neutralizes the reactive NaH, which will vigorously produce hydrogen gas.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake the funnel vigorously, venting frequently. Separate the layers and collect the organic layer. Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Causality: The desired organic product will partition into the ethyl acetate layer, while the water-soluble phosphate byproduct remains in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash them with 30 mL of brine.
-
Causality: The brine wash helps to remove most of the residual water from the organic solvent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often a solid. Recrystallize from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to obtain pure Ethyl 4-Cyanocinnamate as a light yellow to orange crystalline solid.[18]
Product Characterization
| Parameter | Expected Result |
| Appearance | Light yellow to orange powder/crystal[18] |
| Yield | Typically >85% after purification |
| Melting Point | 68-72 °C[18] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (d, 2H), ~7.6 (d, 1H, C=CH), ~7.5 (d, 2H), ~6.5 (d, 1H, C=CH), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1715 (C=O ester stretch), ~1635 (C=C alkene stretch), ~980 (trans C-H bend) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete drying of glassware or wet solvents. - Inactive NaH. - Insufficient reaction time. | - Ensure all glassware is rigorously flame-dried and solvents are anhydrous. - Use a fresh bottle of NaH or test its activity on a small scale. - Monitor the reaction by TLC to confirm completion. |
| Oily Product / Failure to Crystallize | - Presence of mineral oil from NaH. - Residual solvent or triphenylphosphine oxide (if traditional Wittig used). | - Ensure the NaH is thoroughly washed with hexanes before use. - Purify the crude product using column chromatography on silica gel. |
| Mixture of (E) and (Z) isomers | - This is unlikely with this HWE protocol but possible with other ylides. | - The HWE reaction with stabilized ylides strongly favors the (E)-isomer. If the (Z)-isomer is detected, purification by column chromatography may be necessary. |
Conclusion
The Horner-Wadsworth-Emmons reaction provides an efficient, high-yielding, and stereoselective pathway for the synthesis of (E)-Ethyl 4-Cyanocinnamate. The protocol's success hinges on the strict observance of anhydrous and inert reaction conditions, necessitated by the reactivity of the sodium hydride base. The ease of purification, due to the water-soluble phosphate byproduct, makes this method particularly attractive for both academic research and larger-scale production. This detailed guide serves as a reliable resource for researchers aiming to synthesize this valuable chemical intermediate.
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Alkali Metals. MSDS for SODIUM HYDRIDE. Retrieved from .
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Organic Chemistry Portal. Wittig Reaction. Retrieved from .
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Cole-Parmer. (2004, February 5). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from .
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from .
-
New Jersey Department of Health. (2001, June). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from .
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ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from .
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Gelest, Inc. (2015, January 6). TRIETHYLPHOSPHITE. Retrieved from .
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JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from .
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Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Retrieved from .
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New Jersey Department of Health. (2002, January). Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY. Retrieved from .
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Carl ROTH. Safety Data Sheet: ethyl chloroacetate. Retrieved from .
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-
WebAssign. A Solvent Free Wittig Reaction. Retrieved from .
- National Institute of Standards and Technology. Ethyl cyanoacetate - the NIST WebBook.
- SpectraBase. ALPHA-CYANOCINNAMIC ACID ETHYL ESTER(2025-40-3) 1H NMR spectrum.
-
Sigma-Aldrich. Ethyl trans-a-cyanocinnamate 99 2169-69-9. Retrieved from .
-
Tokyo Chemical Industry Co., Ltd. Ethyl (E)-4-Cyanocinnamate | 62174-99-6. Retrieved from .
-
WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. Retrieved from .
-
Organic Syntheses. cyanoacetamide - Organic Syntheses Procedure. Retrieved from .
- ACS Publications. Esterification, Purification and Identification of Cinnamic Acid Esters.
Sources
- 1. Ethyl 4-Cyanocinnamate [myskinrecipes.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webassign.net [webassign.net]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Sodium hydride - Wikipedia [en.wikipedia.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. alkalimetals.com [alkalimetals.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. Ethyl (E)-4-Cyanocinnamate | 62174-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 4-Cyanocinnamate Synthesis
Executive Summary & Molecule Identification
Important Nomenclature Clarification: Before proceeding, we must verify the target structure to ensure the correct protocol is applied.
-
Target A (Primary Interpretation): Ethyl 4-cyanocinnamate (
-NC-C H -CH=CH-COOEt). This requires the reaction of 4-cyanobenzaldehyde with monoethyl malonate (or malonic acid followed by esterification). -
Target B (Common Confusion): Ethyl
-cyanocinnamate (Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> H -CH=C(CN)-COOEt). This requires the reaction of benzaldehyde with ethyl cyanoacetate .[1]
This guide focuses on Target A , the ring-substituted cinnamate, utilizing the Doebner Modification of the Knoevenagel condensation. This route is preferred for its ability to yield the ester directly while managing the decarboxylation step.
Core Reaction Protocol (High-Yield Optimized)
The "Doebner-Verley" System For the synthesis of Ethyl 4-cyanocinnamate, the direct reaction of 4-cyanobenzaldehyde with diethyl malonate is often sluggish and plagued by diester byproducts. The optimal route uses Monoethyl Malonate (MEM) .
Optimized Workflow
| Component | Role | Stoichiometry |
| 4-Cyanobenzaldehyde | Limiting Reagent | 1.0 equiv |
| Monoethyl Malonate | Active Methylene | 1.2 - 1.5 equiv |
| Piperidine | Catalyst (Nucleophile) | 0.05 - 0.1 equiv |
| Pyridine | Solvent/Base | 3.0 - 5.0 equiv |
| Toluene | Co-solvent (Azeotrope) | Volume to 0.5 M |
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-cyanobenzaldehyde (1.0 eq) and monoethyl malonate (1.2 eq) in a mixture of Pyridine and Toluene (1:2 ratio).
-
Catalysis: Add Piperidine (0.1 eq). Note: The solution may turn slightly yellow/orange due to iminium ion formation.
-
Reflux & Decarboxylation: Heat the mixture to reflux (
). The reaction proceeds in two stages: condensation followed by thermal decarboxylation.[2] -
Monitoring: Monitor CO
evolution. Maintain reflux until water collection in the Dean-Stark trap ceases (typically 4-6 hours). -
Workup (Critical for Purity):
-
Cool to room temperature.[1]
-
Wash the organic layer with 1M HCl (2x) to remove pyridine and piperidine. Failure to remove pyridine prevents crystallization.
-
Wash with saturated NaHCO
to remove unreacted monoethyl malonate. -
Dry over MgSO
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
Troubleshooting Guide (Q&A Format)
Module A: Reaction Stalling & Low Conversion
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: The Knoevenagel condensation is an equilibrium process. The accumulation of water is the primary inhibitor, hydrolyzing the reactive iminium intermediate back to the aldehyde.
-
The Fix: You must actively remove water.
-
Method 1: Use a Dean-Stark apparatus with Toluene or Benzene.
-
Method 2: Add 4Å Molecular Sieves directly to the reaction flask (if not refluxing for decarboxylation).
-
-
The Mechanism: The 4-cyano group is electron-withdrawing, making the aldehyde highly reactive. If it stalls, it is almost always thermodynamic inhibition (water) rather than kinetic limitation.
Q: Why use Monoethyl Malonate (MEM) instead of Diethyl Malonate? A: Diethyl malonate requires a subsequent hydrolysis and decarboxylation step, which often degrades the nitrile group (hydrolysis to amide/acid). MEM allows for a concerted decarboxylation-elimination mechanism under milder conditions, directly yielding the ester.
Module B: Impurity Profile
Q: I see a "dimer" impurity in my LC-MS. What is it? A: This is likely the Michael Addition product.
-
Cause: The product (Ethyl 4-cyanocinnamate) is an electron-deficient alkene. In the presence of excess base (piperidine) and excess active methylene, a second molecule of malonate attacks the double bond.
-
The Fix:
-
Reduce the catalyst loading to 5 mol%.
-
Stop the reaction immediately upon consumption of the aldehyde. Do not "cook" it overnight unnecessarily.
-
Q: My product is an oil that won't crystallize. NMR shows broad aromatic peaks.
A: This indicates Pyridine contamination . Pyridine forms
-
The Fix: You must perform a rigorous acid wash (1M HCl or 10% Citric Acid) during workup until the aqueous layer is distinctly acidic (pH < 2).
Mechanistic Visualization
The following diagram details the Doebner-Knoevenagel pathway, highlighting the critical decarboxylation step that drives the reaction forward.
Caption: The Doebner Modification pathway. Note the critical water removal step (red) and the irreversible decarboxylation (green) that drives the yield.
Data & Solvent Selection
The choice of solvent dramatically impacts the reaction rate and decarboxylation efficiency.[3]
| Solvent System | Temp ( | Yield Potential | Pros | Cons |
| Pyridine (Neat) | 115 | 85-92% | Excellent solubility; promotes decarboxylation. | Difficult to remove; toxic; foul odor. |
| Toluene/Pyridine (2:1) | 110 | 90-95% | Allows azeotropic water removal (Dean-Stark). | Requires Dean-Stark setup.[3] |
| Ethanol | 78 | <40% | Green solvent. | Temp too low for efficient decarboxylation; ester exchange possible. |
| DMF | 153 | 60-70% | Fast rate. | High boiling point makes workup difficult; no water removal. |
References
-
Doebner Modification Mechanism: Jones, G. "The Knoevenagel Condensation."[4][1][2][3][5][6][7][8][9] Organic Reactions, 2011 , Vol 15.
-
Monoethyl Malonate Utility: Lu, J., & Toy, P. H.[10][11] "Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions between Arylaldehydes and Monoethyl Malonate." Synlett, 2011 , 1723-1726.[10][11]
-
Water Removal Protocols: BenchChem Technical Guides. "Troubleshooting low conversion rates in Knoevenagel reactions." BenchChem Support, 2025 .[3][7]
-
Solvent Effects: Van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2] Green Chemistry, 2017 .[12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions between Arylaldehydes and Monoethyl Malonate Mediated by a Bifunctional Polymeric Catalyst [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
optimizing catalyst load for Ethyl 4-Cyanocinnamate synthesis
Topic: Optimizing Catalyst Load & Protocol Troubleshooting Target Molecule: Ethyl (E)-3-(4-cyanophenyl)acrylate (CAS: 623-25-6) Audience: Pharmaceutical Researchers & Process Chemists
Critical Isomer Clarification
Before proceeding, verify your target structure. "Ethyl 4-Cyanocinnamate" is chemically ambiguous in common parlance.
| Target Structure | Chemical Name | Standard Precursors | Primary Method |
| Structure A (Primary Target) | Ethyl (E)-3-(4-cyanophenyl)acrylate | 4-Cyanobenzaldehyde + Monoethyl Malonate OR 4-Bromobenzonitrile + Ethyl Acrylate | Knoevenagel-Doebner ORHeck Coupling |
| Structure B (Common Variant) | Ethyl 2-cyano-3-phenylacrylate | Benzaldehyde + Ethyl Cyanoacetate | Standard Knoevenagel |
This guide focuses on Structure A (the p-cyano derivative), a common scaffold in HDAC inhibitors and kinase research. If you are synthesizing Structure B, refer to the "Appendix: Alpha-Cyano Variant" section.
Method A: The Heck Coupling (Industrial Standard)
Best for: High throughput, scalability, and avoiding polymerization of aldehyde precursors.
Core Reaction
Optimizing Catalyst Load (Pd)
In drug development, minimizing Residual Metal Impurities (RMI) is critical. The standard 5 mol% loading is often excessive.
Protocol: Low-Load Pd(OAc)₂ System
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] with Triphenylphosphine (PPh₃).
-
Ratio: 1:2 to 1:4 (Pd:Ligand).
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃).[1]
-
Solvent: DMF or NMP (High boiling point required).
Optimization Matrix:
| Catalyst Load (mol%) | Temp (°C) | Time (h) | Yield (%) | Risk Factor |
| 1.0 - 5.0 | 80-100 | 2-4 | 95-98 | High Pd residue; "Pd Black" precipitation common. |
| 0.1 - 0.5 | 120 | 6-12 | 90-95 | Optimal Balance. Requires inert atmosphere (Ar/N₂). |
| < 0.05 | 140+ | 24+ | 60-80 | Incomplete conversion; Catalyst death via agglomeration. |
Troubleshooting The Heck Reaction
Q: The reaction mixture turned black immediately, and conversion stopped.
-
Diagnosis: "Pd Black" formation. The active Pd(0) species agglomerated into inactive nanoparticles before entering the catalytic cycle.
-
Solution:
-
Increase Ligand Ratio: Push PPh₃:Pd to 4:1 to stabilize the Pd(0) species.
-
Add Additive: Add Tetrabutylammonium bromide (TBAB) (1.0 equiv). It acts as a "phase transfer" agent and stabilizes Pd nanoparticles (Jeffery conditions).
-
Check Oxygen: Ensure rigorous degassing. Oxygen promotes rapid catalyst decomposition at low loadings.
-
Q: I see the product, but also a significant amount of the cis (Z) isomer.
-
Diagnosis: Thermodynamic equilibration or "reductive Heck" side pathways.
-
Solution:
-
Temperature Control: Lower temperature favors the kinetic trans (E) product (though it slows the rate).
-
Base Switch: Switch from Et₃N to an inorganic base like K₂CO₃ or NaOAc. Amine bases can sometimes promote isomerization via reversible Michael addition.
-
Method B: Knoevenagel-Doebner (Metal-Free)
Best for: Small-scale labs, avoiding heavy metals, or when 4-cyanobenzaldehyde is readily available.
Core Reaction
Optimizing Catalyst Load (Base)
The "catalyst" here is the Piperidine/Pyridine system. Pyridine acts as both solvent and weak base, while Piperidine is the active nucleophilic catalyst that forms the iminium intermediate.
Protocol: The Doebner Modification
-
Reactants: 1.0 eq Aldehyde, 1.2 eq Monoethyl Malonate.
-
Solvent: Pyridine (5-10 volumes).
Optimization Matrix:
| Piperidine Load (eq) | Temp (°C) | Yield (%) | Issues |
| 0.1 (Catalytic) | 80-100 | 85-90 | Standard. Good balance of rate vs. purity. |
| 0.5 - 1.0 | 60-80 | 70-80 | Side reactions (Michael addition of piperidine to product). |
| 0.01 | 115 (Reflux) | <50 | Very slow; Decarboxylation of malonate occurs before condensation. |
Troubleshooting Knoevenagel-Doebner
Q: My product is contaminated with a polymer or gum.
-
Diagnosis: Polymerization of Ethyl 4-cyanocinnamate. The vinyl group is electron-deficient and prone to anionic polymerization initiated by the strong base (Piperidine) if left too long or too hot.
-
Solution:
-
Reduce Load: Drop Piperidine to 0.05 eq (5 mol%).
-
Quench Early: Monitor via TLC. Stop the reaction immediately upon consumption of aldehyde.
-
Add Inhibitor: Add a trace of Hydroquinone (10-50 ppm) to the reaction mixture to scavenge radicals/anions.
-
Q: I am getting the acid instead of the ester.
-
Diagnosis: Hydrolysis. Pyridine is hygroscopic. If "wet" pyridine is used, the ester group on the malonate hydrolyzes.
-
Solution: Dry Pyridine over KOH pellets or molecular sieves (4Å) before use.
Visualizing the Workflow
Figure 1: Catalytic Cycle & Failure Points (Heck Reaction)
This diagram illustrates the Pd(0)/Pd(II) cycle and where low-loading failures occur.
Caption: The Heck catalytic cycle. The critical failure mode at low catalyst loading is the irreversible precipitation of Pd Black (Red path), preventable by excess ligands or TBAB additives.
Appendix: Alpha-Cyano Variant
If your target is Ethyl 2-cyano-3-phenylacrylate (Structure B):
-
Catalyst: 1-5 mol% Piperidine in Ethanol (Room Temp).
-
Note: This reaction is much faster and requires no heating. High temperatures will degrade the product.
References
-
Heck Reaction Review & Conditions
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Knoevenagel-Doebner Modification
-
Synthesis of Cyanocinnamates (Specific Protocols)
- Pawar, S. S., et al. (2016). Synthesis of ethyl 4-cyanocinnamate via Heck coupling using Pd-Polyaniline catalyst.
-
Catalyst Deactivation Mechanisms
- Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 4-Cyanocinnamate (E4CC) Solubility & Stability Guide
Topic: Overcoming Solubility and Stability Issues of Ethyl 4-Cyanocinnamate in DMSO Document ID: TSC-E4CC-001 Last Updated: February 24, 2026 Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams
Executive Summary & Compound Profile
Ethyl 4-Cyanocinnamate (E4CC) is a hydrophobic
This guide provides validated protocols to solubilize E4CC in Dimethyl Sulfoxide (DMSO) and maintain its integrity during aqueous transfer.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solubility |
| Structure | Conjugated Ester | Susceptible to hydrolysis in wet DMSO. |
| Hydrophobicity | High (Lipophilic) | High risk of precipitation in aqueous buffers.[1] |
| DMSO Solubility | High (>50 mM typical) | Easy to make stock; hard to dilute. |
| Aqueous Solubility | Negligible | Requires carrier solvents or surfactants. |
Critical Failure Modes (The "Why" Behind the Issues)
Before attempting the protocols, understand the two primary mechanisms that ruin experiments with this compound.
Failure Mode A: The Hydrophobic Crash
When a DMSO stock of E4CC is added to an aqueous buffer, the DMSO diffuses into the water faster than the E4CC molecules can disperse. This creates a local environment where the E4CC concentration exceeds its solubility limit, forcing it to aggregate into micro-crystals.
-
Symptom: Cloudy solution, loss of potency, high variability between replicates.
Failure Mode B: Hygroscopic Hydrolysis
DMSO is hygroscopic (absorbs water from air). If E4CC is stored in "wet" DMSO, the water attacks the ester bond, cleaving the molecule into 4-cyanocinnamic acid and ethanol .
-
Symptom: The compound stays in solution, but the biological effect changes because the molecule has chemically altered.
Visualizing the Solubility Workflow
The following logic flow illustrates the decision-making process for handling E4CC.
Figure 1: Decision tree for solubilizing and diluting Ethyl 4-Cyanocinnamate.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a stock solution that minimizes hydrolysis risk.
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Why? Standard DMSO can contain 0.1–1% water, which is sufficient to hydrolyze the ester over weeks of storage [1].
-
-
Weighing: Weigh E4CC into a glass vial (avoid polystyrene, which DMSO can leach).
-
Dissolution: Add DMSO to achieve a concentration of 10–50 mM .
-
Tip: Do not aim for the theoretical maximum (e.g., 100 mM) unless necessary. Lower concentrations reduce the risk of crashing out later.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: The "Vortex-Injection" Method (For Aqueous Dilution)
Objective: Prevent precipitation when moving from DMSO to Buffer.[1]
Do NOT slowly drip DMSO stock into a static buffer. This promotes crystal growth.
-
Prepare Buffer: Have your assay buffer (e.g., PBS) ready in a tube.
-
Vortex: Set the buffer tube on a vortex mixer at medium speed.
-
Inject: While the buffer is swirling, inject the E4CC/DMSO stock rapidly into the center of the vortex.
-
Mechanism: The rapid shear force disperses the DMSO droplets instantly, preventing the local high-concentration zones where nucleation occurs [2].
-
-
Equilibrate: Allow the solution to stand for 5 minutes. Check for turbidity (cloudiness).
Protocol C: The Intermediate Step (For Difficult Assays)
If Protocol B fails (solution turns cloudy), use an intermediate solvent.
-
Dilute Stock: Dilute your 50 mM DMSO stock 1:10 into 100% Ethanol or PEG-400 .
-
Final Dilution: Dilute this intermediate mix into your aqueous buffer.
-
Why? PEG and Ethanol act as "bridges," reducing the surface tension difference between the hydrophobic E4CC and the hydrophilic buffer.
-
Troubleshooting & FAQs
Q1: My stock solution was clear yesterday, but now it has crystals. Why?
A: This is likely DMSO freezing , not compound insolubility. DMSO freezes at ~19°C (66°F). If your lab is cool, the solvent itself may have solidified.
-
Fix: Warm the vial in your hands or a 37°C water bath. If the crystals dissolve immediately, it was just frozen DMSO. If they persist, sonicate for 5 minutes.
Q2: The solution turns milky white when I add it to cell culture media.
A: You have exceeded the solubility limit or the critical aggregation concentration .
-
Fix 1: Reduce the final concentration.
-
Fix 2: Add a surfactant. Including 0.05% Tween-20 or Triton X-100 in the buffer before adding the compound can stabilize the hydrophobic molecules in micelles.
Q3: My IC50 values are shifting over time. Is the compound degrading?
A: If stored in DMSO at room temperature or 4°C, ester hydrolysis is highly probable.
-
Test: Run an LC-MS of your stock. Look for the parent mass (E4CC) vs. the hydrolysis product (Cyanocinnamic acid).
-
Prevention: Always store stocks at -20°C and use anhydrous DMSO. Discard stocks older than 3 months if not stored under strict anhydrous conditions [3].
Q4: Can I use DMSO containing water (e.g., 90% DMSO)?
A: No. For esters like E4CC, water acts as a nucleophile. Even small amounts of water, combined with the slightly basic nature of some glass surfaces or impurities, will accelerate degradation. Always use >99.9% anhydrous DMSO.
References
-
Sigma-Aldrich (Merck). DMSO Solubility and Stability Guidelines. Technical Bulletin. (DMSO is hygroscopic and can cause hydrolysis of esters/amides). Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility: Discusses the "Kinetic Solubility" vs. "Thermodynamic Solubility" and precipitation upon dilution).
-
PubChem. Ethyl 4-cyanocinnamate Compound Summary. (Physical properties and stability data).[1][2][3][4][5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
High-Resolution Structural Validation of Ethyl 4-Cyanocinnamate: A Comparative NMR Analysis Guide
Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: 1H NMR (300-600 MHz) in CDCl₃
Strategic Importance & Compound Profile
Ethyl 4-cyanocinnamate (Ethyl (2E)-3-(4-cyanophenyl)prop-2-enoate) is a critical Michael acceptor used frequently as an intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceuticals.
Unlike the unsubstituted ethyl cinnamate , the presence of the para-cyano group introduces strong electron-withdrawing effects that compress the aromatic region of the NMR spectrum, creating a "resolution trap" for unwary analysts. Precise assignment is required to confirm the trans (E) geometry, which is thermodynamically favored but often contaminated with the cis (Z) isomer during Knoevenagel condensations.
Structural Visualization
The following diagram outlines the numbering scheme used for the chemical shift assignments below.
Caption: Connectivity map highlighting the electron-withdrawing path from the Cyano group through the aromatic system to the alkene linker.
Experimental Protocol: Synthesis & Sample Prep
To ensure the spectral data below is reproducible, follow this standardized protocol which favors the trans-isomer.
A. Synthesis (Knoevenagel Condensation)
-
Reagents: 4-Cyanobenzaldehyde (1.0 eq), Ethyl acetate (solvent/reactant), Piperidine (cat.), Acetic acid (cat.).
-
Conditions: Reflux with Dean-Stark trap or use silica-gel mediated solvent-free conditions for higher E-selectivity.
-
Purification: Recrystallization from Ethanol/Water (9:1). This removes most cis-isomers and unreacted aldehyde.
B. NMR Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube Quality: 5mm high-throughput NMR tube (Wilmad 507-PP or equivalent).
-
Acquisition: 16 scans minimum; Pulse delay (D1)
1.0s to ensure accurate integration of the aromatic protons.
Comparative Data Analysis
The following table contrasts the target molecule with its non-substituted analog. Note the specific deshielding effects caused by the cyano group.
Chemical Shift Assignments (CDCl₃, 300-400 MHz)
| Proton Position | Multiplicity | Ethyl 4-Cyanocinnamate ( | Ethyl Cinnamate (Ref) ( | Shift Difference ( | |
| Ethyl CH₃ | Triplet (t) | 7.1 | 1.35 | 1.35 | 0.00 |
| Ethyl CH₂ | Quartet (q) | 7.1 | 4.29 | 4.28 | +0.01 |
| Doublet (d) | 16.1 | 6.52 | 6.44 | +0.08 | |
| Doublet (d) | 16.1 | 7.66 | 7.69 | -0.03 | |
| Aromatic (H-2',6') | Doublet (d) | 8.3 | 7.61 | ~7.52 | +0.09 |
| Aromatic (H-3',5') | Doublet (d) | 8.3 | 7.68 | ~7.38 | +0.30 |
*Note: The aromatic region appears as an AA'BB' system. The assignment of 7.61 vs 7.68 is tentative based on EWG strength; however, the key diagnostic is the compression of these signals compared to the unsubstituted cinnamate.
Key Spectral Features & Validation Logic
1. The "Trans" Validation (Coupling Constants)
The most critical quality attribute is the alkene geometry.
-
Trans (E):
Hz.[1] (Observed: 16.1 Hz). -
Cis (Z):
Hz. -
Action: If you observe a doublet at
5.9-6.0 with Hz, your sample contains the cis-isomer impurity (likely from photo-isomerization).
2. The Aromatic Compression (The "Resolution Trap")
In standard Ethyl Cinnamate, the aromatic protons are spread out (
-
Result: The aromatic signals overlap significantly with the
-alkene proton ( 7.66). -
Analyst Alert: On lower-field instruments (300 MHz), the region 7.60–7.70 ppm may appear as a complex multiplet integrating to 5 protons (4 Aromatic + 1
-Alkene). You must verify the integration is exactly 5H relative to the -proton (1H) at 6.52 ppm.
Assignment Workflow
Use this decision tree to interpret the spectrum of an unknown batch.
Caption: Logic flow for validating the identity and isomeric purity of Ethyl 4-Cyanocinnamate.
Troubleshooting & Anomalies
Solvent Effects (CDCl₃ vs. DMSO-d₆)
While CDCl₃ is standard, solubility issues may force the use of DMSO-d₆.
-
Expectation: In DMSO-d₆, all signals typically shift slightly downfield.
-
Water Peak: Ensure the water peak in DMSO (
3.33 ppm) does not obscure the ethyl quartet if the sample is wet. -
Resolution: DMSO often provides better separation of the aromatic AA'BB' system from the
-alkene proton due to different solvation of the polar -CN group.
Common Impurities
-
4-Cyanobenzaldehyde: Look for a singlet aldehyde peak at
10.1 ppm. -
Ethyl Acetate/Ethanol: Look for residual solvent peaks (EtOAc singlet at 2.05 ppm; EtOH triplet at 1.25 ppm overlapping with product).
References
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules, 2004. (Source of specific chemical shift data for Ethyl 4-Cyanocinnamate).
-
1H NMR Spectrum of Ethyl Cinnamate. Spectroscopy of Organic Compounds, Royal Society of Chemistry / SDBS Database.
-
Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides, 2025.
- Knoevenagel Condensation Protocols.Organic Process Research & Development. (General synthetic context).
Sources
interpreting FTIR spectrum of Ethyl 4-Cyanocinnamate nitrile peak
An In-Depth Guide to Interpreting the FTIR Spectrum of Ethyl 4-Cyanocinnamate: A Comparative Analysis of the Nitrile Peak
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Ethyl 4-cyanocinnamate, a versatile intermediate, possesses a unique combination of functional groups—an ester, an alkene, a phenyl ring, and a nitrile—each with a distinct vibrational signature. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its identity and purity. This guide offers a senior application scientist’s perspective on interpreting the FTIR spectrum of ethyl 4-cyanocinnamate, with a specialized focus on the nitrile (-C≡N) peak. We will explore its characteristics in comparison to other vibrational modes within the molecule and benchmark the technique against alternative analytical methods.
The Signature Nitrile Vibration: An Unmistakable Marker
The nitrile functional group (-C≡N) is an excellent spectroscopic marker. Its stretching vibration appears in a relatively uncongested region of the mid-infrared spectrum, typically between 2260 cm⁻¹ and 2220 cm⁻¹.[1][2] This peak is distinguished by two key features:
-
Position: The triple bond in the nitrile group is strong, requiring high energy for its stretching vibration, hence its appearance at a high wavenumber.[1] For ethyl 4-cyanocinnamate, the nitrile group is conjugated with the aromatic π-system. This conjugation slightly weakens the triple bond by delocalizing electron density, causing a shift to a lower frequency. Therefore, the peak is expected to appear in the lower end of the typical range, generally between 2240 cm⁻¹ and 2220 cm⁻¹.[1]
-
Intensity and Shape: The carbon-nitrogen triple bond is highly polar, resulting in a significant change in the dipole moment during the stretching vibration.[1] This leads to a characteristically strong and sharp absorption band, making it easy to identify even in complex molecules.[3]
Comparative Analysis: The Full Spectrum of Ethyl 4-Cyanocinnamate
While the nitrile peak is a primary identifier, a comprehensive analysis requires examining the entire spectrum. The structure of ethyl 4-cyanocinnamate gives rise to several other key absorption bands. A comparison of these peaks provides a holistic confirmation of the molecule's identity.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Key Characteristics |
| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Strong to Medium | Sharp, unmistakable peak in a clear spectral region.[1] |
| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong | Very intense peak; conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| C=C Stretch (Alkene) | Cinnamate System | 1640 - 1625 | Medium to Strong | Conjugation with both the phenyl ring and carbonyl group influences its exact position.[4] |
| C=C Stretch (Aromatic) | Benzene Ring | 1600, 1580, 1500, 1450 | Medium to Weak | A series of sharp peaks characteristic of the phenyl group. |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium to Weak | Peaks appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[5] |
| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 | Medium | Peaks appear just below 3000 cm⁻¹. |
| C-O Stretch | Ester | 1300 - 1100 | Strong | Two distinct stretches are expected for the C-O-C linkage, often appearing as strong, complex bands.[5] |
This internal comparison is crucial. For instance, the presence of both a strong C=O stretch around 1720 cm⁻¹ and a sharp C≡N peak at ~2230 cm⁻¹ provides compelling evidence for the ethyl cyanocinnamate structure, ruling out related compounds like cinnamic acid (which would show a very broad O-H stretch from 3300-2500 cm⁻¹) or ethyl cinnamate (which would lack the nitrile peak entirely).[4]
Advanced Interpretation: Environmental and Electronic Effects
The precise frequency and intensity of the nitrile peak are sensitive to its local environment. This sensitivity can be leveraged to understand intermolecular interactions and electronic effects.
-
Solvatochromism: When dissolved in different solvents, the nitrile peak can shift. Polar solvents and those capable of hydrogen bonding can interact with the nitrile nitrogen, subtly altering the bond's polarity and vibrational frequency.[6]
-
Vibrational Stark Effect (VSE): The nitrile group acts as a sensitive probe of local electric fields. As described by the VSE, changes in the local electrostatic environment, such as in a protein binding site or a crystal lattice, can induce measurable shifts in the peak's frequency and changes to its integrated intensity (peak area).[6][7] This principle allows FTIR to be used not just for identification, but for probing molecular interactions.
Alternative & Complementary Analytical Techniques
While FTIR is a powerful tool, a multi-faceted analytical approach ensures the highest degree of confidence.
-
Raman Spectroscopy: This technique also measures vibrational transitions. The nitrile stretch is typically very strong and sharp in Raman spectra, making it an excellent complementary method. Raman is less sensitive to water, which can be an advantage for aqueous samples, but can be susceptible to fluorescence.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly detect the nitrile carbon, which appears in a characteristic chemical shift range (~115-125 ppm). ¹H NMR will show the characteristic signals for the ethyl group, the vinyl protons, and the aromatic protons, confirming the overall structure. NMR provides detailed information about the electronic environment and connectivity of atoms.[4]
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and aspects of the molecular structure.
Objectively, FTIR offers the best combination of speed, simplicity, and direct functional group identification for routine analysis. However, for complete structural elucidation and characterization, NMR and MS are indispensable.
Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation for solid powders, making it ideal for analyzing ethyl 4-cyanocinnamate.[9]
Objective: To obtain a clean, high-resolution FTIR spectrum of solid ethyl 4-cyanocinnamate.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. If necessary, purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[3]
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the instrument and environmental baseline, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the ethyl 4-cyanocinnamate powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Apply Pressure: Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures good optical contact between the solid powder and the crystal, which is essential for a strong, high-quality signal.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing & Analysis: The resulting spectrum will be displayed in absorbance or transmittance. Perform a baseline correction if necessary. Use the spectral analysis software to label the peak positions of interest, comparing them against the expected values.
-
Post-Analysis Cleanup: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The nitrile peak in the FTIR spectrum of ethyl 4-cyanocinnamate serves as a highly reliable and easily identifiable spectroscopic landmark. Its characteristic position, sharpness, and intensity, when interpreted in the context of the molecule's other functional groups—particularly the ester carbonyl—provide a robust method for structural confirmation. By understanding the influence of conjugation and the local chemical environment, and by comparing the capabilities of FTIR with complementary techniques like NMR and Raman spectroscopy, researchers can employ this fundamental analytical tool with a high degree of scientific rigor and confidence.
References
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Northern Illinois University. FT‐IR Sample Preparation. Available at: [Link]
-
Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]
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Technology Networks. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Available at: [Link]
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Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
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International Journal of ChemTech Research. (2015). Synthesis and characterization of sodium cinnamate. Available at: [Link]
-
ResearchGate. FTIR spectrum of Cinnamic acid. Available at: [Link]
-
Rasayan J. Chem. (2010). Thermal, UV and FTIR Spectroscopic Studies of Mercury Cinnamate. Available at: [Link]
-
PubMed Central (PMC). (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Available at: [Link]
-
ResearchGate. (2010). Thermal, UV and FTIR spectral studies in alkali metal cinnamates. Available at: [Link]
-
Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. Available at: [Link]
-
Lambda Solutions. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
ChemRxiv. (2018). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Available at: [Link]
-
PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]
-
ResearchGate. (2013). FT-IR spectra obtained from analysis of the nitrile rubber.... Available at: [Link]
-
Smoldyn. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Available at: [Link]
-
ResearchGate. (2025). An Alternate Method for Fourier Transform Infrared (FTIR) Spectroscopic Determination of Soil Nitrate Using Derivative Analysis and Sample Treatments. Available at: [Link]
-
Redalyc. (2014). Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. Available at: [Link]
-
Scribd. Application of FTIR in Characterization of Acrylonitrile-Butadiene Rubber (Nitrile Rubber). Available at: [Link]
-
Analytik. Whitepaper: Comparison of portable spectroscopy techniques - FTIR NIR and Raman. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
-
ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]
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- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-Cyanocinnamate
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) mass spectrometry provides a veritable fingerprint of a molecule, offering profound insights into its structural motifs. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-Cyanocinnamate, a compound of interest in synthetic chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation pathway grounded in established principles and comparative data from structurally analogous compounds.
The Subject Molecule: Ethyl 4-Cyanocinnamate at a Glance
Ethyl (2E)-3-(4-cyanophenyl)acrylate, or Ethyl 4-Cyanocinnamate, possesses a unique combination of functional groups that dictate its behavior in the mass spectrometer. The structure incorporates an ethyl ester, an aromatic ring, a conjugated double bond, and a nitrile group. Each of these features will influence the fragmentation cascade, leading to a characteristic mass spectrum.
Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol
The Predicted Fragmentation Pathway: A Mechanistic Exploration
Upon electron ionization, a high-energy electron collides with the Ethyl 4-Cyanocinnamate molecule, dislodging an electron to form a molecular ion (M•+).[1][2] This radical cation is energetically unstable and will undergo a series of fragmentation events to yield more stable ions.[1] Aromatic systems, like the one present in our subject molecule, tend to produce a relatively stable molecular ion, which is therefore expected to be observable in the spectrum.[3][4]
The proposed fragmentation pathway is visualized below:
Caption: Predicted EI-MS fragmentation of Ethyl 4-Cyanocinnamate.
A detailed breakdown of the key fragmentation steps is as follows:
-
Formation of the Molecular Ion (m/z 201): The initial event is the ionization of the molecule, resulting in the molecular ion [C₁₂H₁₁NO₂]•+. Due to the conjugated and aromatic systems, this peak is expected to be present and readily identifiable.
-
Loss of an Ethoxy Radical (m/z 156): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da).[4][5] This would result in a prominent peak at m/z 156, corresponding to the stable 4-cyanocinnamoyl cation.
-
Loss of Ethylene via McLafferty Rearrangement (m/z 173): Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This would produce an ion at m/z 173.
-
Subsequent Fragmentation of the m/z 156 Ion:
-
Loss of Carbon Monoxide (m/z 128): The 4-cyanocinnamoyl cation (m/z 156) can lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the 4-cyanostyryl cation at m/z 128.
-
Loss of the Cyano Radical (m/z 102): The ion at m/z 128 can further fragment by losing a cyano radical (•CN, 26 Da), a characteristic fragmentation for aromatic nitriles, to yield a phenylacetylene cation at m/z 102.[6]
-
-
Loss of an Ethyl Radical (m/z 172): Alpha-cleavage next to the carbonyl group can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in an ion at m/z 172.
Comparative Analysis: Insights from Structural Analogs
To substantiate our predicted fragmentation pattern, we can draw comparisons with the known mass spectra of structurally similar compounds.
| Compound | Molecular Weight | Key Fragments (m/z) and Corresponding Losses |
| Ethyl 4-Cyanocinnamate (Predicted) | 201 | 201 (M•+) , 173 (-C₂H₄) , 156 (-•OC₂H₅) , 128 (-CO from 156) , 102 (-•CN from 128) |
| Ethyl 4-Cyanobenzoate | 175 | 175 (M•+), 147 (-C₂H₄), 130 (-•OC₂H₅), 102 (-CO from 130)[7] |
| Ethyl Cinnamate | 176 | 176 (M•+), 148 (-C₂H₄), 131 (-•OC₂H₅), 103 (-CO from 131)[8] |
| Benzonitrile | 103 | 103 (M•+), 76 (-HCN) |
The fragmentation of Ethyl 4-Cyanobenzoate, which lacks the vinyl group, shows analogous losses of ethylene and an ethoxy radical.[7] The subsequent loss of carbon monoxide from the acylium ion is also observed. Similarly, Ethyl Cinnamate, which lacks the cyano group, displays the characteristic losses associated with the ethyl cinnamate core. The presence of the cyano group in our target molecule is predicted to direct further fragmentation towards the loss of a cyano radical, a pathway observed in simpler aromatic nitriles.
Experimental Protocol: Acquiring the Mass Spectrum
For researchers wishing to obtain an experimental mass spectrum of Ethyl 4-Cyanocinnamate, the following protocol outlines a standard gas chromatography-mass spectrometry (GC-MS) method.
Objective: To obtain the electron ionization mass spectrum of Ethyl 4-Cyanocinnamate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
Materials:
-
Ethyl 4-Cyanocinnamate sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Ethyl 4-Cyanocinnamate (approximately 100 µg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial.
-
-
GC-MS Method Setup:
-
GC Inlet:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
GC Column:
-
A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[9]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Identify the chromatographic peak corresponding to Ethyl 4-Cyanocinnamate.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the experimental data with the predicted fragmentation pattern outlined in this guide.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: GC-MS workflow for analyzing Ethyl 4-Cyanocinnamate.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of Ethyl 4-Cyanocinnamate, supported by comparative data from analogous structures, provides a robust framework for its identification and structural verification. The molecule is expected to exhibit a clear molecular ion peak and a series of characteristic fragment ions resulting from the interplay of its ester, aromatic, and nitrile functionalities. The provided experimental protocol offers a reliable method for obtaining empirical data to confirm these predictions. This guide serves as a valuable resource for researchers, enabling a deeper understanding of the molecular behavior of this and similar compounds under mass spectrometric analysis.
References
- Vertex AI Search.
- Creative Proteomics.
- Chemguide.
- Chemistry LibreTexts.
-
NIST. Ethyl 4-cyanobenzoate. In NIST Chemistry WebBook. [Link]
- RSC Publishing.
- Science Ready.
- ResearchGate. EI mass spectrum (top) and methane/CI mass spectrum (bottom) of compound 4.
-
NIST. Ethyl cyanoacetate. In NIST Chemistry WebBook. [Link]
- ResearchGate.
-
YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
- ResearchGate. Single stage electrospray mass spectrum of trans-cinnamic acid in...
- PubChem.
- ThermoFisher.
- eGyanKosh.
-
NIST. Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. [Link]
- MSU chemistry. Mass Spectrometry.
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- 2. Mass Spectrometry [www2.chemistry.msu.edu]
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- 5. scienceready.com.au [scienceready.com.au]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
comparing Knoevenagel vs Heck reaction for Ethyl 4-Cyanocinnamate
Methodology: Knoevenagel Condensation vs. Heck Coupling
Executive Summary
Verdict: For laboratory-scale discovery and high-throughput screening, the Heck Reaction is superior due to its single-step convergence and high stereoselectivity. However, for process scaling (>100g) and cost-sensitive manufacturing, the Knoevenagel-Doebner (2-step) sequence remains the dominant choice due to the elimination of heavy metal scavenging and lower raw material costs.
| Feature | Knoevenagel (Doebner-Verley) | Heck Coupling |
| Step Count | 2 (Condensation + Esterification) | 1 (Convergent) |
| Atom Economy | High (Side products: H₂O, CO₂) | Moderate (Side product: HBr salt) |
| Catalyst Cost | Low (Piperidine/Pyridine) | High (Palladium) |
| Purification | Recrystallization | Column/Scavengers (Pd removal) |
| Key Risk | Nitrile hydrolysis (if conditions harsh) | Pd contamination / Ligand cost |
Retrosynthetic Analysis
The target molecule, Ethyl 4-Cyanocinnamate , acts as a vital intermediate for UV-A/B filters and optoelectronic materials. The synthesis hinges on the construction of the
Figure 1: Retrosynthetic disconnection showing the C=C bond formation (Knoevenagel) vs. Aryl-Vinyl C-C bond formation (Heck).
Route A: Knoevenagel Condensation (The "Classic" Route)
Strategic Insight: While a direct condensation using ethyl acetate is chemically difficult (requires Na metal/Claisen conditions), the industry standard utilizes the Doebner modification followed by esterification. This avoids the use of expensive ethyl hydrogen malonate.
Mechanism & Causality
The reaction relies on the deprotonation of the active methylene in malonic acid by a weak base (piperidine/pyridine). The resulting enolate attacks the carbonyl of 4-cyanobenzaldehyde.
-
Critical Control Point: The cyano group (-CN) is sensitive to hydrolysis. Using pyridine as both solvent and base buffers the system, preventing the conversion of the nitrile to an amide/acid.
Experimental Protocol (2-Step Workflow)
Step 1: Synthesis of 4-Cyanocinnamic Acid
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagents: Charge 4-cyanobenzaldehyde (13.1 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (40 mL).
-
Catalysis: Add piperidine (1.0 mL) or
-alanine (catalytic). -
Reaction: Heat to 80–100°C for 2–4 hours. Evolution of CO₂ bubbles indicates decarboxylation is proceeding.
-
Workup: Cool to 0°C. Pour into excess dilute HCl (2M) with vigorous stirring. The pyridine salt dissolves, and the crude acid precipitates.
-
Isolation: Filter the white solid. Wash with cold water to remove pyridine traces. Dry in a vacuum oven. Yield: ~85-90%.[1][2]
Step 2: Esterification
-
Reflux: Suspend the dried acid in absolute ethanol (100 mL) with catalytic H₂SO₄ (1 mL). Reflux for 6 hours (Fischer esterification).
-
Neutralization: Concentrate ethanol, neutralize with NaHCO₃ (aq).
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
Route B: Heck Reaction (The "Catalytic" Route)
Strategic Insight: The Heck reaction is electronically favored here. The electron-withdrawing cyano group on the aryl ring accelerates the oxidative addition of Pd(0), which is typically the rate-determining step.
Mechanism & Causality
The cycle involves:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Migratory Insertion: The Ar-Pd complex adds across the double bond of ethyl acrylate.
-
Beta-Hydride Elimination: Reformation of the double bond (trans-selective).
-
Self-Validating Step: The reaction mixture typically turns black (Pd precipitation) if the ligand is insufficient or oxygen enters, signaling catalyst death.
Experimental Protocol (Phosphine-Free Variation)
Note: Using "Jeffrey conditions" (Phase Transfer) allows for milder temperatures and avoids expensive phosphine ligands.
-
Reagents: In a pressure tube or Schlenk flask, combine 4-bromobenzonitrile (1.82 g, 10 mmol), ethyl acrylate (1.5 g, 15 mmol), and Tetrabutylammonium bromide (TBAB, 3.2 g, 10 mmol).
-
Catalyst & Base: Add NaOAc (2.5 g, 30 mmol) and Pd(OAc)₂ (22 mg, 1 mol%).
-
Solvent: Add DMF (10 mL) or NMP. Green alternative: Water with surfactant.
-
Reaction: Heat to 100°C for 4–8 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the aryl bromide is the endpoint.
-
Workup: Dilute with water (50 mL) and extract with diethyl ether.
-
Scavenging: Wash organic layer with 5% LiCl (removes DMF) and brine.
-
Purification: Pass through a short pad of silica gel to remove residual Palladium (black band). Evaporate solvent.[3]
Figure 2: The catalytic cycle of the Heck reaction. The electron-poor nature of 4-cyanophenyl bromide accelerates the Oxidative Addition step.
Comparative Analysis
Quantitative Performance Matrix
| Metric | Knoevenagel (2-Step) | Heck Reaction (1-Step) |
| Overall Yield | 75–80% (cumulative) | 88–95% |
| Reaction Time | 12–16 hours (Total) | 4–8 hours |
| E/Z Selectivity | Thermodynamic control (>95:5 E:Z) | Kinetic/Steric control (>98:2 E:Z) |
| E-Factor (Waste) | Low (Green) - mostly salts/water | Moderate (DMF, bromide salts) |
| Cost/kg | $ (Low) |
Troubleshooting & Optimization
-
Knoevenagel Failure Mode: If the yield is low, it is often due to incomplete decarboxylation. Ensure the reaction is heated sufficiently (reflux in pyridine) before workup.
-
Heck Failure Mode: "Palladium Black" formation. If the solution turns black immediately, oxygen was present. Degas all solvents with Nitrogen/Argon for 15 minutes prior to mixing.
Decision Framework
Use the following logic flow to select the appropriate route for your specific constraint:
Figure 3: Decision matrix based on scale and purity constraints.
References
-
Doebner Modification Kinetics: Jones, G.[4] "The Knoevenagel Condensation."[2][5][6][7][8][9][10] Organic Reactions, 1967 , 15, 204.[4]
-
Heck Reaction Review: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.
- Green Knoevenagel Protocols: Moorthy, J. N., et al. "Spatially-Resolved Knoevenagel Condensation in the Solid State." Journal of Organic Chemistry, 2009.
-
Phosphine-Free Heck Conditions: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996 , 52(30), 10113-10130.
- Synthesis of Cinnamates: "Preparation of alpha,beta-unsaturated acids via Knoevenagel." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1040.
Sources
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. youtube.com [youtube.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
